molecular formula C14H27BrO2 B15549044 Heptyl 7-bromoheptanoate

Heptyl 7-bromoheptanoate

Numéro de catalogue: B15549044
Poids moléculaire: 307.27 g/mol
Clé InChI: VBXQCJQXDDKDDK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Heptyl 7-bromoheptanoate is a useful research compound. Its molecular formula is C14H27BrO2 and its molecular weight is 307.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C14H27BrO2

Poids moléculaire

307.27 g/mol

Nom IUPAC

heptyl 7-bromoheptanoate

InChI

InChI=1S/C14H27BrO2/c1-2-3-4-7-10-13-17-14(16)11-8-5-6-9-12-15/h2-13H2,1H3

Clé InChI

VBXQCJQXDDKDDK-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Heptyl 7-bromoheptanoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structure of heptyl 7-bromoheptanoate. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and actionable experimental insights.

Chemical Structure and Identification

This compound is a fatty acid ester, specifically the heptyl ester of 7-bromoheptanoic acid. It is characterized by a fourteen-carbon chain with a bromine atom at the seventh position and an ester functional group. This bifunctional nature makes it a useful intermediate in organic synthesis, particularly in the development of novel drug delivery systems and other specialized chemical entities.

Table 1: Structural and Identification Data

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₄H₂₇BrO₂[1]
Molecular Weight 307.27 g/mol
Canonical SMILES CCCCCCCOC(=O)CCCCCCBr[1]
CAS Number 3034992-68-9[1]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyThis compound (Predicted)Ethyl 7-bromoheptanoate (Experimental)
Boiling Point ~330-350 °C at 760 mmHg112 °C at 5 mmHg
Melting Point Not availableNot available
Density ~1.1 g/cm³1.217 g/mL at 25 °C
Solubility Predicted to be soluble in nonpolar organic solvents.Soluble in many organic solvents.
Refractive Index ~1.461.459 at 20 °C

Note: The properties for this compound are estimations and should be confirmed by experimental analysis.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer esterification of 7-bromoheptanoic acid with n-heptanol in the presence of an acid catalyst.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions 7-Bromoheptanoic_Acid 7-Bromoheptanoic Acid Heptyl_7-bromoheptanoate This compound 7-Bromoheptanoic_Acid->Heptyl_7-bromoheptanoate + n-Heptanol n-Heptanol n-Heptanol Water Water Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Heat Heat (Reflux)

Caption: Fischer Esterification of 7-Bromoheptanoic Acid.

Detailed Experimental Protocol

Materials:

  • 7-bromoheptanoic acid

  • n-heptanol (at least 3 equivalents)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 7-bromoheptanoic acid, n-heptanol, and toluene.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.

  • Reaction Completion and Work-up: Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), allow the mixture to cool to room temperature.

  • Quenching and Extraction: Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent and excess n-heptanol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Experimental Workflow Diagram

G start Start: Combine Reactants (7-bromoheptanoic acid, n-heptanol, toluene) add_catalyst Add H₂SO₄ (catalyst) start->add_catalyst reflux Heat to Reflux with Dean-Stark Trap add_catalyst->reflux monitor Monitor Water Collection reflux->monitor workup Cool and Perform Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify end End: Pure this compound purify->end

Caption: Synthesis and Purification Workflow.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules. Its utility is primarily derived from its two reactive sites: the ester, which can be hydrolyzed, and the terminal bromide, which is a good leaving group for nucleophilic substitution reactions. A notable application is in the field of drug delivery, where it can be used in the synthesis of lipids and other carrier molecules.

Safety and Handling

As with any bromoalkane, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound. For specific applications, further research and experimental validation are recommended.

References

Spectroscopic Characterization of Heptyl 7-bromoheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Heptyl 7-bromoheptanoate. Due to the limited availability of direct spectroscopic data for this compound, this document presents data from its closely related analogues, Ethyl 7-bromoheptanoate and Methyl 7-bromoheptanoate. This information serves as a robust proxy for predicting the spectral characteristics of the target compound. The guide includes detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data for this compound

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of its ethyl and methyl ester analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

1.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and the overall molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.05Triplet2H-O-CH₂ -(CH₂)₅-CH₃
~3.40Triplet2HBr-CH₂ -(CH₂)₅-CO₂-
~2.30Triplet2H-(CH₂)₄-CH₂ -CO₂-
~1.85Quintet2HBr-CH₂-CH₂ -(CH₂)₄-CO₂-
~1.62Quintet2H-O-CH₂-CH₂ -(CH₂)₄-CH₃
~1.43Multiplet4HBr-(CH₂)₂-CH₂ -CH₂ -(CH₂)₂-CO₂-
~1.28Multiplet8H-O-(CH₂)₂-(CH₂ )₄-CH₃
~0.89Triplet3H-O-(CH₂)₆-CH₃

1.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
~173.5C =O
~64.5-O-CH₂ -
~34.0-CH₂ -CO₂-
~33.8Br-CH₂ -
~32.5Br-CH₂-CH₂ -
~31.7-O-(CH₂)₅-CH₂ -CH₃
~28.8-O-CH₂-CH₂ -
~28.1Br-(CH₂)₂-CH₂ -
~25.8Br-(CH₂)₃-CH₂ -
~24.8Br-(CH₂)₄-CH₂ -
~22.5-O-(CH₂)₆-CH₃
~14.0-O-(CH₂)₆-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is useful for identifying functional groups.

Table 3: Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2930, ~2860StrongC-H (alkane) stretching
~1735StrongC=O (ester) stretching
~1170StrongC-O (ester) stretching
~650MediumC-Br stretching

The carbonyl (C=O) stretch of aliphatic esters typically appears in the range of 1750-1735 cm⁻¹[1].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 308.25 g/mol (for the most common isotopes, ¹²C, ¹H, ¹⁶O, ⁷⁹Br). The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester and alkyl bromide moieties.

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a liquid organic compound like this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Dissolve approximately 5-10 mg of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2.1.2. Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope[2]. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

  • Place a drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr)[3].

  • Place a second salt plate on top of the first to create a thin liquid film between the plates[3].

2.2.2. Data Acquisition

  • Place the salt plate assembly in the sample holder of the IR spectrometer.

  • Record a background spectrum of the empty spectrometer[4].

  • Acquire the IR spectrum of the sample. The instrument measures the amount of infrared light absorbed by the sample[5]. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry

2.3.1. Sample Introduction and Ionization

  • Introduce a small amount of the vaporized organic sample into the ion source of the mass spectrometer[6].

  • Bombard the sample with a beam of high-energy electrons (electron ionization, EI) to generate positively charged ions (molecular ions) and fragment ions[6][7].

2.3.2. Ion Separation and Detection

  • Accelerate the generated ions in an electric field[8].

  • Pass the accelerated ions through a magnetic field, which deflects them according to their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ions[8][9].

  • A detector measures the abundance of ions at each m/z value, generating the mass spectrum[7].

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare thin film MS Mass Spectrometry Sample->MS Vaporize and ionize Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Combine spectral data

References

Heptyl 7-bromoheptanoate: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl 7-bromoheptanoate is a long-chain bifunctional molecule featuring a terminal bromine atom and a heptyl ester. While not as extensively studied as its shorter-chain analogs, its unique combination of a reactive alkyl halide and a lipophilic ester tail presents significant opportunities in medicinal chemistry, drug delivery, and materials science. This technical guide consolidates the known properties of related compounds to project the characteristics and potential of this compound, offering a roadmap for future research and development. We provide detailed synthetic protocols, predicted physicochemical data, and outline key areas of investigation where this molecule could serve as a valuable building block and functional component.

Introduction

This compound (C14H27BrO2) is a fatty acid ester that combines two key functional moieties: a terminal alkyl bromide, which is a versatile handle for nucleophilic substitution reactions, and a heptyl ester, which imparts significant lipophilicity. While direct literature on this specific compound is sparse, a wealth of information on its shorter-chain counterparts, such as ethyl and methyl 7-bromoheptanoate, provides a strong foundation for predicting its behavior and exploring its potential applications.[1]

The primary value of this molecule lies in its bifunctional nature. The terminal bromine serves as a good leaving group, allowing for the covalent attachment of this lipophilic chain to a variety of substrates.[2] This is particularly relevant in the synthesis of pharmaceutical intermediates and complex organic molecules. The heptyl chain, significantly longer than the ethyl or methyl groups of its more common analogs, is expected to substantially increase the molecule's lipophilicity. This property is highly desirable in drug development for enhancing membrane permeability and modifying the pharmacokinetic profiles of parent drug molecules.[3][4]

This guide will explore the potential of this compound as a synthetic intermediate, a component in prodrug design, and a monomer for novel polymers.

Physicochemical Properties

The physicochemical properties of this compound can be reliably predicted by extrapolating from data available for its shorter-chain analogs and general principles governing homologous series of esters. The addition of five methylene (B1212753) groups to the ethyl ester to form the heptyl ester will predictably increase its molecular weight, boiling point, and lipophilicity (logP), while decreasing its water solubility and density.[5][6]

PropertyMethyl 7-bromoheptanoateEthyl 7-bromoheptanoateThis compound (Predicted/Known)
CAS Number 54049-24-0[7]29823-18-5[8]3034992-68-9[1]
Molecular Formula C8H15BrO2[7]C9H17BrO2[8]C14H27BrO2[1]
Molecular Weight 223.11 g/mol [7]237.13 g/mol [8]307.27 g/mol
Boiling Point Not readily available112 °C / 5 mmHg> 150 °C / 5 mmHg
Density Not readily available1.217 g/mL at 25 °C< 1.15 g/mL at 25 °C
logP (Predicted) ~2.9[7]~3.4~5.8
Water Solubility LowVery Low[6]Practically Insoluble
Appearance -Clear colorless liquid[9]Clear colorless liquid

Synthesis and Reactivity

This compound is readily synthesizable via standard organic chemistry techniques. Its reactivity is dominated by the two functional groups: the ester and the alkyl bromide.

Synthesis

The most direct route for the synthesis of this compound is the Fischer esterification of 7-bromoheptanoic acid with 1-heptanol (B7768884), catalyzed by a strong acid like sulfuric acid.[10][11] This is a reversible reaction, so it is typically driven to completion by using an excess of the alcohol or by removing the water byproduct.[12][13]

Synthesis_of_Heptyl_7_bromoheptanoate cluster_conditions R1 7-Bromoheptanoic Acid Catalyst + H₂SO₄ (cat.) Heat P This compound R1->P R2 1-Heptanol R2->P Catalyst->P dummy

Caption: Synthesis of this compound via Fischer Esterification.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 7-bromoheptanoic acid (1.0 eq), 1-heptanol (3.0 eq), and toluene (B28343) (approx. 2 mL per mmol of carboxylic acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.05 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1-heptanol. The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity

The primary reaction pathway for this molecule as a synthetic intermediate involves the nucleophilic substitution of the terminal bromine atom. This allows for the attachment of the C7-heptyl ester chain to various nucleophiles such as amines, thiols, and carboxylates. The ester group is generally stable under neutral or acidic conditions but can be hydrolyzed under basic conditions.

Potential Research Areas

Pharmaceutical Synthesis Intermediate

The parent acid, 7-bromoheptanoic acid, is a known building block for anticancer agents, including nicotinamide (B372718) phosphoribosyltransferase (Nampt) and histone deacetylase (HDAC) inhibitors.[14][15] this compound can be used in similar synthetic schemes where a more lipophilic final compound is desired. The increased lipophilicity could enhance the compound's ability to cross cell membranes and potentially improve its pharmacokinetic profile.

Pharmaceutical_Intermediate_Workflow start This compound reaction Nucleophilic Substitution start->reaction reactant Drug Scaffold (e.g., with -NH₂ or -SH group) reactant->reaction intermediate Lipophilic Drug Conjugate reaction->intermediate hydrolysis Ester Hydrolysis (optional, prodrug strategy) intermediate->hydrolysis final_product Active Pharmaceutical Ingredient hydrolysis->final_product

Caption: Workflow for using this compound as a pharmaceutical intermediate.

  • Reaction Setup: In a round-bottom flask, dissolve the amine-containing substrate (1.0 eq) and this compound (1.1 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (2.0 eq) to act as a scavenger for the HBr byproduct.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Prodrug Development

A significant challenge in drug development is achieving adequate bioavailability and targeted delivery.[16] The prodrug approach, where a drug is temporarily modified to improve its properties, is a well-established strategy.[17] Attaching long-chain fatty acids or their esters can increase a drug's lipophilicity, which can enhance its absorption and ability to cross biological barriers like the blood-brain barrier.[3][18] this compound is an ideal reagent for this purpose. A drug with a suitable nucleophilic handle (e.g., -OH, -NH2) can be linked to the 7-bromoheptanoate chain, and the resulting heptyl ester can be later cleaved in vivo by esterase enzymes to release the active drug.[19]

Prodrug_Activation_Pathway prodrug Drug-O-(CH₂)₆-COO-Heptyl (Lipophilic Prodrug) esterase Esterases (in vivo) prodrug->esterase Hydrolysis intermediate Drug-O-(CH₂)₆-COOH (Intermediate) esterase->intermediate drug Active Drug-OH intermediate->drug Further Metabolism (e.g., β-oxidation)

Caption: Hypothetical pathway for the in vivo activation of a prodrug derived from this compound.

Materials Science

Bifunctional molecules like this compound can serve as monomers for polymerization. The terminal bromine can be converted to other functional groups (e.g., an azide (B81097) or an alkyne for click chemistry, or an acrylate (B77674) for radical polymerization) to create novel polymers with long, lipophilic side chains. These polymers could have applications as hydrophobic coatings, specialty lubricants, or as matrices for controlled release applications.

Predicted Analytical Data

  • ¹H NMR: The spectrum would be characterized by a triplet at ~4.0 ppm corresponding to the -O-CH₂- protons of the heptyl ester, a triplet at ~3.4 ppm for the -CH₂-Br protons, and a complex multiplet region between 1.2 and 2.3 ppm for the remaining methylene protons. A triplet at ~0.9 ppm would correspond to the terminal methyl group of the heptyl chain.

  • ¹³C NMR: Key signals would include a peak at ~173 ppm for the ester carbonyl carbon, a peak at ~65 ppm for the -O-CH₂- carbon, and a peak at ~34 ppm for the -CH₂-Br carbon.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ at m/z 306/308 (due to the isotopic distribution of Br) would likely be of low intensity.[20] Common fragmentation patterns for esters would be observed, including the loss of the heptoxy group (-O-C₇H₁₅) and the McLafferty rearrangement.[21][22] Cleavage of the C-Br bond would also be a prominent fragmentation pathway.

Conclusion

While this compound is not a widely commercialized chemical, its synthesis is straightforward, and its predicted properties make it a highly attractive candidate for research and development. Its long alkyl chain offers a significant increase in lipophilicity compared to its more common analogs, opening up new avenues in prodrug design and the synthesis of novel, highly lipophilic pharmaceutical agents. The versatility of the terminal bromine as a synthetic handle further enhances its utility as a building block in both medicinal chemistry and materials science. This guide provides a foundational framework to encourage and facilitate the exploration of this promising, yet understudied, molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bromo-Ester Compounds in Organic Synthesis

Bromo-ester compounds are a class of highly versatile reagents in modern organic synthesis, prized for their dual functionality which allows them to act as both nucleophiles (via enolates) and electrophiles. Their utility spans a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, making them invaluable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of the synthesis and key applications of bromo-esters, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Synthesis of Bromo-Ester Compounds

The preparation of bromo-esters, particularly α-bromo-esters, is a fundamental process in organic chemistry. Several reliable methods have been established for their synthesis.

From Carboxylic Acids (via Hell-Volhard-Zelinsky Reaction)

The most traditional route to α-bromo-esters begins with the α-bromination of a carboxylic acid using reagents like Br₂ with a phosphorus catalyst (e.g., PBr₃ or red phosphorus), a process known as the Hell-Volhard-Zelinsky reaction. The resulting α-bromo acyl bromide is then esterified to yield the desired product.

Direct Bromination of Esters

While direct bromination of esters is possible, it can be less selective than the Hell-Volhard-Zelinsky route. The reaction typically involves treating the ester with a brominating agent, often under radical or acidic conditions.

From α-Hydroxy Esters

A common and effective method involves the substitution of the hydroxyl group in an α-hydroxy ester. This can be achieved by reacting the α-hydroxy ester with an aqueous hydrogen bromide solution, often under conditions that remove water as it is formed to drive the reaction to completion.

Key Reactions and Applications

Bromo-esters are pivotal intermediates in numerous synthetic transformations. The following sections detail their most significant applications.

The Reformatsky Reaction

The Reformatsky reaction is a cornerstone of bromo-ester chemistry, involving the reaction of an α-bromo-ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy-ester. The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester.

The reaction proceeds via several steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-bromo-ester.

  • Enolate Formation: The resulting organozinc compound forms a zinc enolate.

  • Nucleophilic Addition: The zinc enolate adds to the carbonyl carbon of the aldehyde or ketone through a six-membered chair-like transition state.

  • Workup: An acidic workup protonates the resulting alkoxide to yield the final β-hydroxy-ester.

Reformatsky_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Bromoester α-Bromo-ester Step1 Oxidative Addition Bromoester->Step1 + Zn Carbonyl Aldehyde / Ketone Step3 Nucleophilic Addition to Carbonyl Carbonyl->Step3 Zinc Zn Metal Zinc->Step1 Step2 Reformatsky Enolate (Organozinc Reagent) Step1->Step2 Step2->Step3 Step4 Zinc Alkoxide Intermediate Step3->Step4 Step5 Acidic Workup (H₃O⁺) Step4->Step5 Product β-Hydroxy-ester Step5->Product

Caption: Mechanism of the Reformatsky Reaction.

Substrate (Ketone)Bromo-esterYield (%)Reference
AcetophenoneEthyl bromoacetate (B1195939)86%
CyclohexanoneEthyl bromoacetate~75-80%General Lit.
BenzaldehydeEthyl bromoacetate~80-90%General Lit.

Adapted from NROChemistry

  • Zinc Activation: A suspension of activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in toluene (B28343) (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

  • Reagent Addition: To this mixture, ethyl bromoacetate (2.0 eq) is added first. Subsequently, the ketone (1.0 eq) dissolved in toluene (10 mL) is added to the suspension.

  • Reaction: The resulting mixture is stirred at 90 °C for 30 minutes.

  • Quenching and Extraction: The reaction is cooled to 0 °C, and water is added. The suspension is filtered, and the filtrate is extracted with MTBE.

  • Purification: The combined organic phases are washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography to yield the desired β-hydroxy ester.

Palladium-Catalyzed Cross-Coupling Reactions

Bromo-esters can serve as electrophilic partners in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming C-C bonds.

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. While aryl halides are more common, activated alkyl halides like bromo-esters can participate under specific conditions. The reaction typically proceeds with high trans selectivity.

Heck_Reaction_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_Complex R-Pd(II)-Br Complex OxAdd->PdII_Complex Alkene_Complex Alkene Coordination PdII_Complex->Alkene_Complex + Alkene Migratory_Insertion Migratory Insertion Beta_Hydride_Elim β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elim Alkene_Complex->Migratory_Insertion Reductive_Elim Reductive Elimination Beta_Hydride_Elim->Reductive_Elim Product Product Substituted Alkene Beta_Hydride_Elim->Product Reductive_Elim->Pd0 + H-Base⁺ Br⁻ Bromoester Bromo-ester (R-Br) Bromoester->OxAdd Alkene Alkene Alkene->Alkene_Complex Base Base Base->Reductive_Elim

Caption: Catalytic Cycle of the Heck Reaction.

Bromo-CompoundAlkeneCatalystBaseYield (%)Reference
Aryl Bromiden-Butyl acrylatePd(OAc)₂ / NHC LigandCs₂CO₃>95%
4-Bromo-2-ketothiazoleVarious AlkenesPd(dba)₂ / LigandK₂CO₃60-90%Adapted from

Adapted from general procedures

  • Setup: A reaction vessel is charged with the bromo-ester (1.0 eq), the alkene (1.2-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene, 2-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Reaction: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). Anhydrous solvent (e.g., DMF, NMP, or dioxane) is added, and the mixture is heated to the required temperature (typically 80-140 °C) with stirring for several hours until completion is indicated by TLC or GC-MS.

  • Workup: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The residue is purified by column chromatography.

The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. It is one of the most powerful and widely used methods for constructing biaryl structures and other C(sp²)-C(sp²) bonds. Bromo-esters can be employed as the halide partner. A base is required to activate the organoboron species for transmetalation.

Suzuki_Coupling_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII_Complex R¹-Pd(II)-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R1R2 R¹-Pd(II)-R² Transmetalation->PdII_R1R2 Organoboron R²-B(OR)₂ Boronate_Complex [R²-B(OR)₂(Base)]⁻ Organoboron->Boronate_Complex + Base Base Base Base->Boronate_Complex Boronate_Complex->Transmetalation Reductive_Elim Reductive Elimination PdII_R1R2->Reductive_Elim Reductive_Elim->Pd0 Product Coupled Product (R¹-R²) Reductive_Elim->Product Bromoester Bromo-ester (R¹-Br) Bromoester->OxAdd

Caption: Catalytic Cycle of the Suzuki Coupling.

Data adapted from a borylation/Suzuki coupling process

Bromo-SubstrateBoronic Ester/AcidCatalyst / LigandBaseYield (%)
4-Bromo-thiazole deriv.Pyridinylboronic acidPd₂(dba)₃ / XPhosK₃PO₄~80-95%
4-Bromo-thiazole deriv.Thiazolylboronic acidPd₂(dba)₃ / Cy-JohnPhosK₃PO₄~75-90%

Adapted from general procedures

  • Setup: To a reaction flask, add the bromo-ester (1.0 eq), the organoboron reagent (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or CsF, 2-3 eq).

  • Reaction: The flask is evacuated and backfilled with an inert gas. A mixture of solvents (e.g., toluene/water, dioxane/water, or THF) is added. The reaction is heated (typically 60-110 °C) and stirred for the required time (2-24 hours).

  • Workup: After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated. The product is purified by flash chromatography or recrystallization.

Atom Transfer Radical Addition (ATRA)

ATRA is a powerful, atom-economical method for the simultaneous formation of a C-C and a C-Br bond across an alkene. The reaction is typically initiated by transition metals or, more recently, by visible-light photoredox catalysis. Bromo-esters, especially those with activated C-Br bonds like α-bromo-malonates, are excellent substrates for this transformation.

The process generally involves the photocatalytic generation of a carbon-centered radical from the bromo-ester, which then adds to an alkene. The resulting radical intermediate abstracts a bromine atom from another molecule of the bromo-ester, propagating a radical chain and forming the final product.

ATRA_Workflow Bromoester Bromo-ester (R-Br) Radical_Gen Single Electron Transfer (SET) Bromoester->Radical_Gen Atom_Transfer Bromine Atom Transfer Bromoester->Atom_Transfer (Chain Carrier) Photocat Photocatalyst (PC) Excited_PC Excited PC* Photocat:e->Excited_PC:w Light Visible Light (hν) Light->Excited_PC Excited_PC->Radical_Gen Radical Carbon Radical (R•) Radical_Gen->Radical Radical_Add Radical Addition Radical->Radical_Add Alkene Alkene Alkene->Radical_Add Adduct_Radical Adduct Radical Radical_Add->Adduct_Radical Adduct_Radical->Atom_Transfer Atom_Transfer->Radical Propagation Product ATRA Product Atom_Transfer->Product

Caption: General Workflow for a Photoinduced ATRA Reaction.

Data adapted from a study on bromomalonates

AlkeneBromo-esterCatalyst / AdditiveYield (%)
StyreneDiethyl bromomalonate4-phenylpyridine85%
1-OcteneDiethyl bromomalonate4-phenylpyridine72%
CyclohexeneDiethyl bromomalonate4-phenylpyridine65%

Adapted from a study by Waser et al. and others

  • Setup: In a reaction vial, the alkene (1.0 eq), bromo-ester (1.5 eq), and photocatalyst/additive (e.g., 4-phenylpyridine, 10 mol%) are dissolved in a suitable solvent (e.g., CH₃CN or CH₂Cl₂).

  • Degassing: The solution is degassed by sparging with an inert gas (e.g., argon) for 10-15 minutes.

  • Irradiation: The vial is sealed and placed in front of a light source (e.g., a 380 nm LED lamp) and stirred at room temperature for 12-24 hours.

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the pure ATRA product.

Methodological & Application

Synthesis of Heptyl 7-bromoheptanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of Heptyl 7-bromoheptanoate, a valuable intermediate in various synthetic applications. This protocol is based on the well-established Fischer esterification reaction, optimized for the specific characteristics of the long-chain reactants.

Introduction

This compound is a bifunctional molecule containing both a bromo-functionalized alkyl chain and an ester moiety. This structure makes it a versatile building block in organic synthesis, particularly for the introduction of a seven-carbon spacer with a terminal bromine that can be further functionalized. The synthesis is achieved through the Fischer esterification of 7-bromoheptanoic acid with heptanol (B41253), a reaction catalyzed by a strong acid, typically sulfuric acid. To ensure a high yield, the equilibrium of this reversible reaction is shifted towards the product by removing the water formed during the reaction using a Dean-Stark apparatus.

Experimental Protocol

This protocol details the synthesis of this compound via Fischer esterification using a Dean-Stark trap to drive the reaction to completion.

Materials:

  • 7-bromoheptanoic acid

  • Heptanol

  • Toluene (B28343)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 7-bromoheptanoic acid, a slight excess of heptanol (e.g., 1.2 equivalents), and toluene as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 mol% relative to the carboxylic acid) to the reaction mixture.

  • Esterification: Assemble the Dean-Stark apparatus and a condenser on top of the round-bottom flask. Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. Continue the reflux until no more water is collected in the trap, which typically takes several hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and remove unreacted 7-bromoheptanoic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and any remaining heptanol.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product with high purity.

Data Presentation

ParameterValue
Reactants 7-bromoheptanoic acid, Heptanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Solvent Toluene
Reaction Type Fischer Esterification
Key Apparatus Dean-Stark Trap
Reaction Monitoring Collection of water in Dean-Stark
Work-up Procedure Liquid-liquid extraction, washing
Purification Method Vacuum Distillation

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine 7-bromoheptanoic acid, heptanol, and toluene in a flask. catalyst 2. Add concentrated H₂SO₄. reactants->catalyst reflux 3. Heat to reflux with a Dean-Stark apparatus. catalyst->reflux cool 4. Cool the reaction mixture. reflux->cool extract 5. Dilute and wash with water, NaHCO₃ solution, and brine. cool->extract dry 6. Dry the organic layer and concentrate. extract->dry distill 7. Purify by vacuum distillation. dry->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship of the key steps in the Fischer esterification process to drive the reaction towards the desired product.

FischerEsterificationLogic reactants Carboxylic Acid + Alcohol equilibrium <=> reactants->equilibrium products Ester + Water equilibrium->products removal Removal of Water (Dean-Stark) products->removal catalyst Acid Catalyst (H⁺) catalyst->equilibrium Lowers Activation Energy shift Shifts Equilibrium removal->shift shift->equilibrium

Caption: Le Chatelier's principle in Fischer esterification.

Application Notes and Protocols for Polymer Surface Modification Using Heptyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Heptyl 7-bromoheptanoate as a surface-grafted initiator for Atom Transfer Radical Polymerization (ATRP). This method facilitates the growth of polymer brushes from a substrate, a technique known as "grafting from," which allows for precise control over the chemical and physical properties of the polymer surface. This approach is particularly relevant for the development of advanced biomaterials with tailored biocompatibility, drug delivery capabilities, and anti-fouling properties.

Introduction to Surface-Initiated ATRP (SI-ATRP)

Surface-initiated controlled radical polymerization (SI-CRP) techniques are powerful tools for engineering the interface of materials.[1] Among these, SI-ATRP is widely employed due to its versatility and tolerance to a variety of functional groups, enabling the synthesis of well-defined polymer brushes.[2] The "grafting from" method, where polymer chains are grown from an initiator-functionalized surface, allows for the formation of dense polymer brush layers.[3] Bromo-ester compounds are commonly used as initiators for ATRP.[4] this compound, with its seven-carbon spacer, provides a flexible linker between the substrate and the growing polymer chain, which can be advantageous in certain biomedical applications.

Experimental Protocols

The surface modification process using this compound typically involves two main stages: the immobilization of the initiator onto the polymer substrate and the subsequent surface-initiated polymerization of a chosen monomer.

Protocol for Initiator Immobilization on a Hydroxyl-Functionalized Polymer Surface

This protocol describes the covalent attachment of this compound to a polymer substrate that has surface hydroxyl (-OH) groups. Many biomedical polymers can be pre-treated to introduce hydroxyl functionalities.

Materials:

Procedure:

  • Clean the polymer substrate by sonicating in dichloromethane and ethanol for 15 minutes each, followed by drying under a stream of nitrogen.

  • Place the cleaned substrate in a reaction vessel.

  • In a separate flask, prepare a solution of this compound (e.g., 0.1 M) and triethylamine (e.g., 0.12 M) in anhydrous toluene under a nitrogen atmosphere.

  • Transfer the solution to the reaction vessel containing the substrate.

  • Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere with gentle agitation.

  • After the reaction, remove the substrate and wash it thoroughly with toluene, dichloromethane, and ethanol to remove any unreacted reagents.

  • Dry the initiator-functionalized substrate under a stream of nitrogen and store it in a desiccator until use.

Protocol for Surface-Initiated ATRP of 2-Hydroxyethyl Methacrylate (B99206) (HEMA)

This protocol details the growth of poly(2-hydroxyethyl methacrylate) (PHEMA) brushes from the initiator-functionalized surface. PHEMA is a hydrophilic and biocompatible polymer widely used in biomedical applications.

Materials:

  • Initiator-functionalized polymer substrate

  • 2-Hydroxyethyl methacrylate (HEMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (solvent)

  • Methanol (B129727)

  • Nitrogen gas

Procedure:

  • Place the initiator-functionalized substrate in a Schlenk flask.

  • In a separate Schlenk flask, add CuBr.

  • Add the desired amount of HEMA monomer and anisole to the flask containing the substrate.

  • Deoxygenate the monomer solution by bubbling with nitrogen for 30 minutes.

  • In a separate vial, dissolve PMDETA in a small amount of deoxygenated anisole.

  • Under a nitrogen counterflow, add the PMDETA solution to the flask containing CuBr. Stir until a homogeneous catalyst complex is formed.

  • Transfer the catalyst solution to the monomer solution containing the substrate using a nitrogen-purged syringe.

  • Seal the reaction flask and place it in a preheated oil bath at the desired temperature (e.g., 60 °C).

  • Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.

  • To stop the polymerization, open the flask to air and dilute the solution with methanol.

  • Remove the substrate and wash it extensively with methanol and water to remove any physisorbed polymer and catalyst.

  • Dry the polymer brush-modified substrate under a stream of nitrogen.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the characterization of polymer surfaces modified using the protocols described above.

Table 1: Surface Characterization Before and After Initiator Immobilization

ParameterUnmodified PolymerInitiator-Functionalized Polymer
Water Contact Angle (°)75 ± 385 ± 4
Surface Elemental Composition (Atomic %)C: 60%, O: 40%C: 65%, O: 33%, Br: 2%
Surface Roughness (nm)2.1 ± 0.32.5 ± 0.4

Table 2: Properties of PHEMA Brushes Grown via SI-ATRP

Polymerization Time (h)Dry Brush Thickness (nm)Water Contact Angle (°)Grafting Density (chains/nm²)
115 ± 260 ± 30.4
445 ± 545 ± 20.4
12110 ± 1030 ± 30.4

Visualizations

Experimental Workflow for Polymer Surface Modification

G cluster_0 Initiator Immobilization cluster_1 Surface-Initiated ATRP A Polymer Substrate (-OH groups) B Reaction with This compound A->B C Initiator-Functionalized Substrate (-Br) B->C D Add Monomer (HEMA), Catalyst (CuBr/PMDETA) C->D Transfer E Polymerization D->E F PHEMA Brush-Modified Substrate E->F

Caption: Workflow for surface modification via initiator immobilization and SI-ATRP.

Signaling Pathway for SI-ATRP

G cluster_0 ATRP Cycle Initiator R-Br (Surface-Bound Initiator) Propagating_Radical R-M• (Propagating Chain) Initiator->Propagating_Radical Activation (ka) Monomer Monomer Propagating_Radical->Propagating_Radical Propagation (kp) Dormant_Species R-M-Br (Dormant Chain) Propagating_Radical->Dormant_Species Deactivation (kdeact) Activator Cu(I)/L Deactivator Cu(II)Br/L Activator->Deactivator Oxidation Deactivator->Activator Reduction

Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).

References

Application Note: Site-Specific Hydrophobization of Biologics using Heptyl 7-bromoheptanoate for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a methodology for the site-specific covalent modification of proteins and antibodies with Heptyl 7-bromoheptanoate. This bifunctional linker serves to introduce a hydrophobic heptyl heptanoate (B1214049) moiety to the surface of a biologic. Such modifications are particularly relevant in the field of drug delivery, where increasing the lipophilicity of a bioconjugate can enhance its interaction with cell membranes, improve its encapsulation efficiency into lipid-based nanocarriers, or modulate its pharmacokinetic profile. The protocol focuses on the selective alkylation of cysteine residues, a common and reliable strategy for site-specific bioconjugation.

Introduction

The therapeutic efficacy of protein-based drugs, including monoclonal antibodies and enzymes, can be significantly enhanced through chemical modification. Bioconjugation with hydrophobic molecules is a promising strategy to improve the delivery of these macromolecules to their target sites. This compound is a lipid-like molecule that can be conjugated to proteins to increase their hydrophobicity.[1] This modification can facilitate the association of the bioconjugate with lipid membranes and enhance its incorporation into drug delivery systems such as liposomes and lipid nanoparticles.

The primary mechanism for conjugating this compound to a protein is through the alkylation of nucleophilic amino acid residues. Cysteine, with its highly nucleophilic thiol group, is an ideal target for such modifications, allowing for site-specific conjugation when engineered into the protein sequence.[2][3] This application note provides a comprehensive protocol for the reduction of disulfide bonds to expose free cysteine thiols, followed by their selective alkylation with this compound.

Materials and Methods

Materials
  • Protein/antibody with accessible cysteine residues

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

  • Mass spectrometer

Experimental Protocol

1. Protein Preparation and Reduction:

  • Dissolve the protein/antibody in PBS at a concentration of 5-10 mg/mL.

  • To reduce the disulfide bonds and expose the free cysteine thiols, add a 10-fold molar excess of TCEP.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

2. Conjugation Reaction:

  • Prepare a stock solution of this compound in DMSO at a concentration of 100 mM.

  • Add a 20-fold molar excess of the this compound solution to the reduced protein solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction at room temperature for 4-6 hours with gentle agitation.

3. Purification of the Bioconjugate:

  • Remove the excess, unreacted this compound and TCEP by size-exclusion chromatography (SEC).

  • Equilibrate the SEC column with PBS, pH 7.4.

  • Load the reaction mixture onto the column and collect the fractions corresponding to the protein peak.

4. Characterization of the Bioconjugate:

  • Determine the protein concentration of the purified bioconjugate using a standard protein assay (e.g., BCA assay).

  • Analyze the extent of conjugation (drug-to-antibody ratio, DAR) by mass spectrometry. The mass increase corresponding to the covalent attachment of the this compound moiety can be used to calculate the average number of linkers per protein molecule.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the conjugation of this compound to a model antibody (mAb).

ParameterValueMethod of Analysis
Initial mAb Concentration10 mg/mLUV-Vis Spectroscopy
TCEP Molar Excess10x-
This compound Molar Excess20x-
Reaction Time4 hours-
Final Bioconjugate Yield8.5 mg/mLUV-Vis Spectroscopy
Drug-to-Antibody Ratio (DAR)1.8Mass Spectrometry
Purity>95%Size-Exclusion Chromatography

Visualizations

G Experimental Workflow for Bioconjugation cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis protein Protein/Antibody in PBS tcep Add TCEP protein->tcep reduced_protein Reduced Protein (Free Thiols) tcep->reduced_protein reaction Incubate at RT reduced_protein->reaction linker This compound in DMSO linker->reaction sec Size-Exclusion Chromatography reaction->sec purified_product Purified Bioconjugate sec->purified_product analysis Characterization (Mass Spec, SEC) purified_product->analysis

Caption: Workflow for protein modification.

G Signaling Pathway: Alkylation of Cysteine protein Protein-SH (Reduced Cysteine) transition_state Nucleophilic Attack protein->transition_state linker Br-(CH2)6-COO-(CH2)6-CH3 (this compound) linker->transition_state product Protein-S-(CH2)6-COO-(CH2)6-CH3 (Bioconjugate) transition_state->product byproduct HBr transition_state->byproduct

Caption: Cysteine alkylation reaction.

Conclusion

This application note provides a foundational protocol for the use of this compound in the preparation of bioconjugates. The described method allows for the site-specific introduction of a hydrophobic moiety onto a protein or antibody scaffold. The resulting bioconjugates have potential applications in drug delivery, diagnostics, and as tools for studying protein-membrane interactions. The provided protocol can be optimized for specific proteins and desired levels of modification. Further characterization of the bioconjugate's biological activity and pharmacokinetic properties is recommended to validate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Heptyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Heptyl 7-bromoheptanoate synthesis.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: We are experiencing a low yield in our synthesis of this compound from 7-bromoheptanoic acid and heptanol (B41253) via Fischer esterification. What are the potential causes and how can we improve the yield?

Answer:

Low yields in the Fischer esterification of this compound are common and can be attributed to several factors. The primary reason is the reversible nature of the reaction.[1][2] To achieve a higher yield, the equilibrium of the reaction must be shifted towards the product side.

Potential Causes and Solutions:

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can hydrolyze the ester product back to the starting materials, 7-bromoheptanoic acid and heptanol, thus reducing the overall yield.[1][2][3]

    • Solution 1: Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene (B28343) or xylene) to azeotropically remove water as it is formed.[1][2][3] This is a highly effective method for driving the reaction to completion.

    • Solution 2: Use of Dehydrating Agents: Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to absorb the water produced.[2][3] Ensure the sieves are properly activated before use. Concentrated sulfuric acid, often used as a catalyst, also acts as a dehydrating agent.[3][4]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution 1: Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time until the starting materials are consumed.

    • Solution 2: Increase Reaction Temperature: Gently increasing the reaction temperature can accelerate the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Stoichiometry of Reactants: An equimolar ratio of reactants may result in an equilibrium mixture with significant amounts of starting materials.

    • Solution: Use an Excess of One Reactant: Employing a large excess of heptanol (e.g., 2-5 equivalents) can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[2][5][6] Since heptanol can be more easily removed during purification than 7-bromoheptanoic acid, using it in excess is often the preferred method.

  • Catalyst Inefficiency: The acid catalyst may be insufficient or inactive.

    • Solution: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[7][8]

Issue 2: Presence of Impurities in the Final Product

Question: After purification, our this compound product is still impure. What are the likely impurities and how can we improve the purification process?

Answer:

Impurities in the final product can arise from unreacted starting materials, side products, or residual catalyst.

Common Impurities and Purification Strategies:

  • Unreacted 7-bromoheptanoic acid:

    • Removal: During the work-up, wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and remove the acidic starting material.[4]

  • Unreacted Heptanol:

    • Removal: For long-chain alcohols like heptanol, simple water washes are often insufficient for complete removal.[9] Purification by vacuum distillation is the most effective method to separate the desired ester from the higher-boiling alcohol.

  • Side Products:

    • Intermolecular Ether Formation: At high temperatures and in the presence of a strong acid, heptanol can undergo self-condensation to form diheptyl ether.

      • Minimization: Avoid excessively high reaction temperatures and prolonged reaction times.

    • Alkyl Halide Exchange: While less common under these conditions, there is a possibility of side reactions involving the bromide.

      • Minimization: Use of milder catalysts or reaction conditions can help avoid this.

  • Residual Acid Catalyst:

    • Removal: Neutralize the catalyst by washing the reaction mixture with a base (e.g., NaHCO₃ solution) during the work-up.

Improved Purification Protocol:

  • Neutralization: After the reaction is complete, cool the mixture and wash with saturated NaHCO₃ solution until CO₂ evolution ceases.

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Purify the crude product by vacuum distillation to separate the this compound from unreacted heptanol and other high-boiling impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the synthesis of this compound? A1: Strong protic acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts for Fischer esterification.[7][8] Lewis acids can also be used.[10] The choice of catalyst may depend on the scale of the reaction and the sensitivity of the starting materials.

Q2: Can I use a different alcohol to synthesize other 7-bromoheptanoate esters? A2: Yes, the general principles and troubleshooting steps outlined here are applicable to the synthesis of other alkyl 7-bromoheptanoates. However, the reaction conditions and purification methods may need to be adjusted based on the physical properties (e.g., boiling point) of the specific alcohol and resulting ester.

Q3: How can I monitor the progress of the reaction? A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (7-bromoheptanoic acid and heptanol) on a TLC plate. The formation of the less polar ester product will be indicated by a new spot with a higher Rf value. The reaction is considered complete when the spot corresponding to the limiting reactant (typically 7-bromoheptanoic acid) disappears. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: What are the potential side reactions involving the bromo-substituent? A4: Under the acidic conditions of Fischer esterification, the bromo-substituent is generally stable. However, at elevated temperatures or with prolonged reaction times, there is a minor risk of elimination to form an unsaturated ester or substitution with the alcohol to form an ether at the 7-position. These side reactions are typically not significant under standard Fischer esterification conditions.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

EntryMolar Ratio (Acid:Alcohol)Catalyst (mol%)Water Removal MethodReaction Time (h)Yield (%)
11:1.2H₂SO₄ (5%)None855-65
21:3H₂SO₄ (5%)None870-80
31:1.2p-TsOH (5%)Molecular Sieves1275-85
41:3H₂SO₄ (5%)Dean-Stark6>90

Note: The data presented in this table are representative and intended for illustrative purposes. Actual yields may vary depending on the specific experimental setup and conditions.

Experimental Protocols

Detailed Methodology for Fischer Esterification of this compound

Materials:

  • 7-bromoheptanoic acid

  • n-Heptanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Charging Reactants: To the round-bottom flask, add 7-bromoheptanoic acid (1.0 eq), n-heptanol (3.0 eq), and toluene (approximately 2 mL per gram of carboxylic acid).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., H₂SO₄, 5 mol%) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The reaction is complete when no more water is collected in the trap. Monitor the reaction by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an equal volume of diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (until no more gas evolves), water, and brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess heptanol.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 7-Bromoheptanoic Acid + Heptanol + Toluene Catalyst Add H₂SO₄ (Catalyst) Reactants->Catalyst 1. Reflux Heat to Reflux (Water Removal via Dean-Stark) Catalyst->Reflux 2. Cool Cool to RT Reflux->Cool 3. Extract Dilute with Ether Wash with NaHCO₃, H₂O, Brine Cool->Extract 4. Dry Dry over Na₂SO₄ Extract->Dry 5. Evaporate Solvent Removal (Rotary Evaporation) Dry->Evaporate 6. Distill Vacuum Distillation Evaporate->Distill 7. Product Pure Heptyl 7-bromoheptanoate Distill->Product 8.

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Issue Cause1 Incomplete Reaction? Start->Cause1 Cause2 Water Present? Start->Cause2 Cause3 Suboptimal Stoichiometry? Start->Cause3 Solution1a Increase Reaction Time Cause1->Solution1a Yes Solution1b Increase Temperature Cause1->Solution1b Yes Solution2a Use Dean-Stark Trap Cause2->Solution2a Yes Solution2b Add Molecular Sieves Cause2->Solution2b Yes Solution3 Use Excess Heptanol Cause3->Solution3 Yes ImprovedYield Improved Yield Solution1a->ImprovedYield Solution1b->ImprovedYield Solution2a->ImprovedYield Solution2b->ImprovedYield Solution3->ImprovedYield

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Navigating the Synthetic Challenges of Heptyl 7-bromoheptanoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptyl 7-bromoheptanoate is a valuable bifunctional molecule, offering a long alkyl chain and a reactive bromine atom, making it a useful building block in the synthesis of novel organic compounds, including drug candidates and materials. However, its long, nonpolar structure can lead to low reactivity and solubility issues in common polar solvents, posing challenges for researchers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound proceeding so slowly?

A1: The low reactivity of this compound can be attributed to several factors:

  • Steric Hindrance: While the bromine is on a primary carbon, the long heptyl chains on both the ester and the alkyl portions of the molecule can sterically hinder the approach of nucleophiles to the reaction center.

  • Poor Solubility: The long, nonpolar alkyl chains make the molecule less soluble in highly polar aprotic solvents (e.g., DMF, DMSO) that are typically excellent for S(_N)2 reactions. This poor solvation of the substrate can significantly slow down the reaction rate.

  • Leaving Group Ability: While bromide is a good leaving group, it is less reactive than iodide.

Q2: What are the initial steps to improve the reaction rate?

A2: The first and often most effective step is to convert the bromide to a more reactive iodide via the Finkelstein reaction. This involves treating this compound with an excess of sodium iodide in a solvent like acetone (B3395972). The resulting Heptyl 7-iodoheptanoate is significantly more reactive.

Q3: My substrate and nucleophile are not dissolving well in the chosen solvent. What can I do?

A3: Solubility issues are common with long-chain, nonpolar molecules. Here are some strategies:

  • Solvent Mixtures: Employing a mixture of polar aprotic and nonpolar solvents can improve solubility.

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions where the nucleophile and the substrate have different solubility properties. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophile into the organic phase where the reaction occurs.

Q4: I am observing the formation of elimination byproducts in my Williamson ether synthesis. How can I minimize this?

A4: Elimination (E2) is a common competing reaction with substitution (S(_N)2), especially with stronger, bulkier bases and at higher temperatures. To favor substitution:

  • Use a less sterically hindered base: If possible, use a base like sodium hydride or a less bulky alkoxide.

  • Lower the reaction temperature: S(_N)2 reactions generally have a lower activation energy than E2 reactions, so running the reaction at a lower temperature will favor the desired substitution product.

  • Choose the right synthetic strategy: When planning the synthesis of an ether, it is generally preferable to have the less sterically hindered partner as the alkyl halide.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

This guide provides a systematic approach to troubleshooting low yields in reactions such as amination or etherification of this compound.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low yields in nucleophilic substitution reactions of this compound.

Detailed Steps:

  • Verify Reagent Quality: Ensure all starting materials, including the nucleophile, base, and solvent, are pure and anhydrous, as water can interfere with many reactions. Confirm the correct stoichiometry of all reagents.

  • Enhance Substrate Reactivity (Finkelstein Reaction): Convert the less reactive bromo- group to a more reactive iodo- group.

    • Protocol: Dissolve this compound in acetone and add a 3-5 fold excess of sodium iodide. Reflux the mixture for 2-4 hours. The less soluble sodium bromide will precipitate, driving the reaction to completion. Monitor the reaction by TLC.

  • Optimize Reaction Conditions:

    • Solvent: For S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred. If solubility is an issue, consider a co-solvent system.

    • Temperature: While heating can increase the reaction rate, it can also promote side reactions like elimination. Start at a moderate temperature (e.g., 50-60 °C) and adjust as needed based on reaction monitoring.

    • Concentration: Ensure the reactants are sufficiently concentrated to encourage bimolecular collisions.

  • Employ Catalysis:

    • Phase-Transfer Catalysis (PTC): For reactions with poor solubility, add a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB) to facilitate the reaction between the aqueous and organic phases.

  • Analyze Byproducts: Use techniques like GC-MS or NMR to identify any byproducts. The nature of the byproducts (e.g., elimination products) can provide valuable insight into optimizing the reaction conditions.

Issue 2: Difficulty in Product Purification

The long alkyl chain of this compound and its derivatives can make them oily and difficult to purify by standard crystallization.

Troubleshooting Purification

Caption: A systematic approach to purifying oily, long-chain ester products.

Detailed Steps:

  • Thorough Aqueous Workup: After the reaction, perform a thorough aqueous workup to remove any water-soluble impurities, including salts and polar starting materials. Use multiple extractions with a suitable organic solvent.

  • Optimize Column Chromatography:

    • Solvent System: Due to the nonpolar nature of the product, a nonpolar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically effective. Use TLC to determine the optimal solvent ratio for good separation.

    • Silica (B1680970) Gel: Use a sufficient amount of silica gel to ensure good separation. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.

  • Consider Alternative Purification Methods:

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

    • Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Experimental Protocols & Data

Protocol 1: Finkelstein Reaction - Synthesis of Heptyl 7-iodoheptanoate

This protocol details the conversion of the bromo- starting material to the more reactive iodo- derivative.

Reaction Scheme:

This compound + NaI (excess) in Acetone → Heptyl 7-iodoheptanoate + NaBr (precipitate)

Materials:

  • This compound (1 equivalent)

  • Sodium iodide (NaI) (3-5 equivalents)

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous acetone.

  • Add sodium iodide to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours. A white precipitate of sodium bromide should form.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • TLC Protocol:

      • Prepare a TLC chamber with a suitable eluent (e.g., 10% ethyl acetate in hexanes).

      • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.

      • The product, Heptyl 7-iodoheptanoate, will have a slightly different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Evaporate the acetone under reduced pressure.

  • The crude Heptyl 7-iodoheptanoate can often be used in the next step without further purification.

Expected Outcome: This reaction typically proceeds with high yield (>90%).

Quantitative Data Comparison: Leaving Group Reactivity

Leaving GroupRelative Rate of S(_N)2 Reaction
I-~30,000
Br-~10,000
Cl-~200

Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent.

Protocol 2: Williamson Ether Synthesis with Phase-Transfer Catalysis

This protocol describes the synthesis of an ether from Heptyl 7-iodoheptanoate and a phenol (B47542) using a phase-transfer catalyst.

Reaction Scheme:

Heptyl 7-iodoheptanoate + Phenol + K2CO3 + TBAB in Toluene (B28343)/H2O → Heptyl 7-phenoxyheptanoate

Materials:

  • Heptyl 7-iodoheptanoate (1 equivalent)

  • Phenol (1.2 equivalents)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.1 equivalents)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add Heptyl 7-iodoheptanoate, phenol, potassium carbonate, and tetrabutylammonium bromide.

  • Add toluene and water to create a biphasic system.

  • Heat the mixture to 80-90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimization of Reaction Conditions

ParameterCondition ACondition BCondition C
Catalyst NoneTBAB (0.1 eq)18-Crown-6 (0.1 eq)
Solvent DMFToluene/H2OAcetonitrile
Temperature 80 °C80 °C80 °C
Approx. Yield Low (<20%)High (>80%)Moderate (~60%)

Note: Yields are representative and can vary based on specific substrates and reaction times.

Protocol 3: Amination via Gabriel Synthesis

This protocol outlines the synthesis of a primary amine from this compound using the Gabriel synthesis.

Reaction Scheme:

Materials:

  • This compound (1 equivalent)

  • Potassium phthalimide (1.1 equivalents)

  • Dimethylformamide (DMF, anhydrous)

  • Hydrazine hydrate (B1144303)

  • Ethanol

Procedure:

Step 1: Alkylation

  • Dissolve this compound and potassium phthalimide in anhydrous DMF.

  • Heat the mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction and pour it into water to precipitate the N-alkylated phthalimide.

  • Filter the solid, wash with water, and dry.

Step 2: Hydrazinolysis

  • Suspend the N-alkylated phthalimide in ethanol.

  • Add hydrazine hydrate and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture and filter off the phthalhydrazide.

  • Concentrate the filtrate to obtain the crude primary amine.

  • Purify by column chromatography or distillation.

Troubleshooting the Gabriel Synthesis

IssuePotential CauseSuggested Solution
Low yield in alkylation Incomplete reactionIncrease reaction time and/or temperature. Consider using Heptyl 7-iodoheptanoate.
Poor solubility of potassium phthalimideEnsure vigorous stirring and use of dry DMF.
Difficult separation of amine from phthalhydrazide Phthalhydrazide is sparingly solubleAfter filtration, an acidic workup can be performed to protonate the amine, making it water-soluble and allowing for extraction away from the remaining phthalhydrazide.

This technical support guide provides a starting point for overcoming the challenges associated with the reactivity of this compound. By understanding the underlying chemical principles and employing the strategies and protocols outlined above, researchers can enhance the efficiency and success of their synthetic endeavors.

Technical Support Center: Optimizing Coupling Reactions of Heptyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with Heptyl 7-bromoheptanoate.

Frequently Asked Questions (FAQs)

Q1: Which coupling reactions are most suitable for this compound?

This compound is a primary alkyl bromide containing an ester functional group. This structure is amenable to several common cross-coupling reactions, including:

  • Williamson Ether Synthesis: For coupling with alkoxides (from alcohols or phenols) to form ethers. This is a robust and well-established S(_N)2 reaction.

  • Sonogashira Coupling: For forming carbon-carbon bonds with terminal alkynes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

  • Suzuki-Miyaura Coupling: For creating carbon-carbon bonds with organoboronic acids or esters. This palladium-catalyzed reaction is known for its tolerance of various functional groups.

  • Heck Coupling: For reacting with alkenes to form substituted alkenes, catalyzed by a palladium complex.

The choice of reaction depends on the desired final product.

Q2: How does the ester group in this compound affect the coupling reaction?

The ester group is generally well-tolerated in common palladium-catalyzed cross-coupling reactions like Sonogashira, Suzuki, and Heck couplings under neutral or mildly basic conditions. However, under strongly basic conditions, such as those sometimes used in Williamson ether synthesis, hydrolysis of the ester to the corresponding carboxylic acid can be a competing side reaction. Careful selection of the base and reaction temperature is crucial to minimize this.

Q3: What are the primary challenges in purifying the products of these coupling reactions?

The products of coupling reactions with this compound are often high-boiling, relatively nonpolar compounds. This can present challenges in purification:

  • Distillation: Simple or fractional distillation may require high temperatures and reduced pressure, which can lead to product decomposition.

  • Chromatography: Column chromatography is often the most effective method. Due to the nonpolar nature of the products, a solvent system with a low polarity (e.g., hexane/ethyl acetate (B1210297) mixtures) is typically required. Complete removal of unreacted starting material and byproducts may require careful optimization of the chromatographic conditions.

  • Work-up Procedures: During aqueous work-up, the formation of emulsions can be an issue. Using brine (saturated NaCl solution) can help to break up emulsions and improve phase separation.

Troubleshooting Guides

Williamson Ether Synthesis

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Incomplete deprotonation of the alcohol/phenol (B47542). Use a stronger base (e.g., NaH instead of K₂CO₃ for aliphatic alcohols). Ensure anhydrous conditions, as water will quench the base. Allow sufficient time for the alkoxide to form before adding the bromoheptanoate.
Low reactivity of the alkyl bromide. While primary bromides are generally reactive, increasing the reaction temperature (typically 50-100 °C) can improve the rate. Ensure the reaction is monitored over a sufficient time period.
Inappropriate solvent. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to enhance the nucleophilicity of the alkoxide.

Issue 2: Formation of Elimination Byproducts

Possible Cause Troubleshooting Steps
Sterically hindered alkoxide. While the bromoheptanoate is a primary halide, a very bulky alkoxide can still promote E2 elimination. If possible, consider a less hindered nucleophile.
High reaction temperature. Lowering the reaction temperature generally favors the S(_N)2 pathway over elimination.
Sonogashira Coupling

Issue 1: Low Yield of the Coupled Product

Possible Cause Troubleshooting Steps
Catalyst deactivation. Ensure all reagents and solvents are thoroughly degassed to remove oxygen. Use fresh, high-quality palladium and copper catalysts.
Inefficient base. An amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is commonly used. Ensure it is anhydrous and used in sufficient excess (typically 2-3 equivalents).
Low reaction temperature. While some Sonogashira couplings proceed at room temperature, heating (e.g., 40-80 °C) may be necessary for unactivated alkyl bromides.

Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)

Possible Cause Troubleshooting Steps
Presence of oxygen. Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere (nitrogen or argon).
High copper catalyst concentration. Reduce the amount of the copper(I) co-catalyst.
Inherent reactivity of the alkyne. Consider a copper-free Sonogashira protocol, which may require a higher palladium catalyst loading or specific ligands.
Suzuki-Miyaura Coupling

Issue 1: Low Conversion of Starting Material

Possible Cause Troubleshooting Steps
Inefficient oxidative addition. For alkyl bromides, oxidative addition can be slow. Use a palladium catalyst with electron-rich, bulky phosphine (B1218219) ligands (e.g., PCy₃, P(t-Bu)₃).
Inactive boronic acid/ester. The boronic acid must be activated by a base to facilitate transmetalation. Use an appropriate base such as K₃PO₄ or Cs₂CO₃. The presence of water can be beneficial for this step.
Low reaction temperature. While some Suzuki couplings of alkyl bromides can occur at room temperature, heating (e.g., 60-80 °C) is often required.

Issue 2: Protodeboronation of the Boronic Acid

Possible Cause Troubleshooting Steps
Excessively basic conditions or presence of water. While a base is necessary, overly harsh conditions can lead to the replacement of the boronic acid group with a hydrogen. Optimize the base and the amount of water in the reaction.
High temperature. Run the reaction at the lowest effective temperature to minimize this side reaction.

Data Presentation

Table 1: Representative Conditions for Williamson Ether Synthesis with Phenols

PhenolBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃ (2.0)DMF8012~85-95
4-MethoxyphenolCs₂CO₃ (1.5)Acetonitrile7016~90-98
4-NitrophenolK₂CO₃ (2.0)DMF608~90-97

Table 2: Representative Conditions for Sonogashira Coupling with Terminal Alkynes

AlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (5)TEA (3.0)THF6012~70-85
1-HeptynePd(PPh₃)₄ (3)CuI (5)DIPEA (2.5)Dioxane7016~65-80
(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ (2)CuI (5)TEA (3.0)DMF5010~75-90

Table 3: Representative Conditions for Suzuki-Miyaura Coupling with Arylboronic Acids

Arylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2.0)Toluene/H₂O8018~60-75
4-Tolylboronic acidPd₂(dba)₃ (1)P(t-Bu)₃ (4)Cs₂CO₃ (2.0)Dioxane/H₂O7520~65-80
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)THF/H₂O7016~70-85

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Heptyl 7-(Phenoxy)heptanoate
  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add phenol (1.0 equivalent) and anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 2.0 equivalents) and stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.2 equivalents) to the mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
  • To a flame-dried Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed tetrahydrofuran (B95107) (THF) and triethylamine (TEA, 3.0 equivalents).

  • Add this compound (1.0 equivalent) and phenylacetylene (1.2 equivalents).

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Visualizations

experimental_workflow start Start: Assemble Reaction reagents Add this compound, Coupling Partner, Catalyst, Base, and Solvent start->reagents reaction Heat and Stir under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for coupling reactions.

troubleshooting_low_yield start Low or No Yield cause1 Inactive Catalyst / Incomplete Deprotonation start->cause1 cause2 Low Reactivity / Unfavorable Conditions start->cause2 cause3 Side Reactions Dominating start->cause3 solution1 Use fresh catalyst. Use stronger/anhydrous base. Ensure inert atmosphere. cause1->solution1 solution2 Increase temperature. Increase reaction time. Change solvent. cause2->solution2 solution3 Lower temperature. Check for homocoupling or elimination conditions. cause3->solution3

Caption: Troubleshooting logic for low product yield.

sonogashira_catalytic_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(Br)L2 pd0->pd_complex Oxidative Addition (R-Br) alkyne_complex R-Pd(II)(C≡CR')L2 pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product R-C≡CR' alkyne_complex->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex terminal_alkyne H-C≡CR' terminal_alkyne->cu_acetylide Base, Cu(I)

Caption: Simplified Sonogashira catalytic cycle.

Preventing hydrolysis of Heptyl 7-bromoheptanoate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Heptyl 7-bromoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate the hydrolysis of this compound during chemical reactions.

Troubleshooting Guide

This guide addresses common issues related to the unwanted hydrolysis of this compound, a common intermediate in organic synthesis.

Issue Potential Cause Recommended Solution
Low reaction yield with the presence of 7-bromoheptanoic acid and heptanol. Ester Hydrolysis: The presence of water in the reaction mixture, or acidic/basic conditions can lead to the hydrolysis of the ester bond.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).2. Control pH: Maintain a neutral pH unless the reaction chemistry specifically requires acidic or basic conditions. If so, consider using a protecting group for the ester functionality.3. Minimize Reaction Time and Temperature: Use the lowest effective temperature and shortest reaction time necessary for the desired transformation to reduce the rate of hydrolysis.
Inconsistent reaction outcomes. Variable Water Content: Inconsistent levels of moisture in starting materials or solvents.Standardize Drying Procedures: Implement a consistent and rigorous protocol for drying solvents and reagents. Use of molecular sieves is highly recommended.
Formation of unexpected byproducts. Side reactions promoted by acidic or basic conditions. Use of Buffers: In aqueous media, if compatible with the reaction, use a buffer to maintain a stable pH.Protecting Group Strategy: If harsh pH conditions are unavoidable, protect the ester group prior to the reaction.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem for this compound?

A1: Ester hydrolysis is a chemical reaction in which an ester functional group is cleaved by water to form a carboxylic acid and an alcohol. In the case of this compound, hydrolysis results in the formation of 7-bromoheptanoic acid and heptanol. This is a significant issue as it consumes the desired starting material, reduces the yield of the target product, and complicates the purification process.

Q2: Under what conditions is the hydrolysis of this compound most likely to occur?

A2: The hydrolysis of esters like this compound is significantly accelerated under both acidic and basic conditions. The rate of hydrolysis is also temperature-dependent, with higher temperatures generally leading to faster hydrolysis. The presence of water is a critical factor, as it is a reactant in the hydrolysis reaction.

Q3: How can I minimize the presence of water in my reaction?

A3: To ensure anhydrous (water-free) conditions, several steps should be taken:

  • Glassware: Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator over a drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide).

  • Solvents: Use freshly distilled, anhydrous solvents. Solvents can also be dried over molecular sieves.

  • Reagents: Use anhydrous grade reagents whenever possible. If a reagent is hygroscopic, handle it in a glovebox or under a stream of inert gas.

  • Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

Q4: What are protecting groups and how can they prevent hydrolysis?

A4: Protecting groups are chemical moieties that can be selectively attached to a functional group to block its reactivity during a chemical transformation. For esters, the carboxylic acid functionality can be protected in a more robust form that is resistant to the reaction conditions that would otherwise cause hydrolysis. After the desired reaction is complete, the protecting group can be selectively removed to regenerate the original ester. This strategy is particularly useful when reactions must be carried out under harsh acidic or basic conditions.

Q5: What are some suitable protecting groups for the ester functionality of this compound?

A5: Common protecting groups for carboxylic acids (which can be conceptually applied to protect the ester) include:

  • Benzyl (B1604629) esters: Stable to a wide range of conditions and can be removed by catalytic hydrogenolysis.

  • tert-Butyl esters: Stable to basic conditions and removed with acid.

  • Silyl esters (e.g., TBDMS): Can be cleaved under specific conditions using fluoride (B91410) sources.

The choice of protecting group depends on the specific conditions of the subsequent reaction steps.

Data Presentation

Factor Condition Effect on Hydrolysis Rate Relative Rate (Illustrative)
pH Highly Acidic (pH < 3)Significant acceleration>100x
Neutral (pH ~7)Slowest rate1x
Highly Basic (pH > 11)Significant acceleration (saponification)>1000x
Temperature 25 °CBaseline rate1x
50 °CIncreased rate2-4x
100 °CSubstantially increased rate10-20x
Steric Hindrance Less hindered (e.g., Methyl ester)Faster rateHigher
More hindered (e.g., tert-Butyl ester)Slower rateLower
Solvent AqueousHigher rateHigher
Anhydrous AproticMinimal to no hydrolysisLower

Experimental Protocols

Protocol 1: General Procedure for a Reaction with this compound under Anhydrous Conditions

This protocol outlines the general steps to minimize hydrolysis when this compound is used as a reactant.

Materials:

  • This compound

  • Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

  • Other anhydrous reagents

  • Oven-dried glassware

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Septa and needles

Procedure:

  • Assemble the oven-dried glassware (e.g., round-bottom flask, condenser) while hot and allow it to cool under a stream of inert gas.

  • Add the anhydrous solvent and this compound to the reaction flask via syringe through a septum.

  • Add other anhydrous reagents to the reaction mixture.

  • Maintain a positive pressure of the inert gas throughout the reaction.

  • Stir the reaction at the desired temperature for the required time.

  • Upon completion, quench the reaction using an appropriate anhydrous method if necessary.

  • Proceed with the workup and purification, minimizing contact with aqueous acidic or basic solutions where possible.

Protocol 2: Protection of 7-Bromoheptanoic Acid as a Benzyl Ester

This protocol describes the protection of the corresponding carboxylic acid, which can then be esterified to the heptyl ester if needed, or this strategy can be adapted to transesterification if starting from the heptyl ester.

Materials:

  • 7-Bromoheptanoic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 7-bromoheptanoic acid, a slight excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by TLC/GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the benzyl 7-bromoheptanoate.

Protocol 3: Deprotection of a Benzyl Ester via Hydrogenolysis

Materials:

  • Benzyl 7-bromoheptanoate

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695) or Ethyl Acetate (B1210297)

  • Hydrogen gas supply (balloon or hydrogenator)

  • Reaction flask, stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the benzyl 7-bromoheptanoate in ethanol or ethyl acetate in a reaction flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask and flush the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and flush the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Visualizations

Hydrolysis_Pathway Heptyl_7_bromoheptanoate This compound Products 7-Bromoheptanoic Acid + Heptanol Heptyl_7_bromoheptanoate->Products Hydrolysis Water H₂O Water->Products Acid_Base Acid or Base Catalyst Acid_Base->Products

Caption: The hydrolysis pathway of this compound.

Caption: Troubleshooting workflow for low reaction yield due to hydrolysis.

Technical Support Center: Heptyl 7-bromoheptanoate Based Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Heptyl 7-bromoheptanoate for chemical modifications. The following information is designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a long-chain bifunctional molecule containing a heptyl ester and a terminal bromine atom. This structure makes it a versatile reagent for introducing a seven-carbon spacer with a terminal functional group that can be further modified. It is primarily used as an alkylating agent in organic synthesis to introduce a -(CH2)6CO2Heptyl moiety onto various nucleophiles such as alcohols, phenols, amines, and thiols.

Q2: What are the main types of reactions where this compound is used?

This compound is typically employed in nucleophilic substitution reactions (SN2). Common applications include:

  • O-Alkylation (Williamson Ether Synthesis): Reaction with alcohols or phenols to form ethers.

  • N-Alkylation: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.

  • S-Alkylation: Reaction with thiols to form thioethers.

  • C-Alkylation: Reaction with carbanions (e.g., from malonic esters) to form new carbon-carbon bonds.

Q3: What are the storage and handling recommendations for this compound?

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents. It is advisable to handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Low or No Product Yield

Q4: I am getting a very low yield or no desired product in my reaction with this compound. What are the possible causes?

Low or no yield is a common issue in alkylation reactions. The underlying cause can often be traced back to several factors related to the reactants or reaction conditions.

Troubleshooting Workflow for Low/No Yield

low_yield cluster_reagents Reagent & Starting Material Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up & Purification Issues start Low/No Yield check_reagents 1. Check Reagents & Starting Materials start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_workup 3. Review Work-up & Purification start->check_workup reagent_quality Purity of Heptyl 7-bromoheptanoate check_reagents->reagent_quality nucleophile_issue Nucleophile Reactivity/ Deprotonation check_reagents->nucleophile_issue solvent_purity Solvent Purity (Anhydrous?) check_reagents->solvent_purity base_issue Inappropriate Base (Strength/Solubility) check_conditions->base_issue temp_issue Incorrect Temperature (Too low?) check_conditions->temp_issue time_issue Insufficient Reaction Time check_conditions->time_issue hydrolysis_issue Product Hydrolysis during Work-up check_workup->hydrolysis_issue extraction_issue Inefficient Extraction check_workup->extraction_issue purification_loss Loss during Purification check_workup->purification_loss

Caption: Troubleshooting logic for low or no product yield.

Possible Solutions:

  • Verify Reagent Quality: Ensure the this compound and the nucleophile are pure. Impurities can inhibit the reaction.

  • Ensure Complete Deprotonation of Nucleophile: For alcohols, phenols, and thiols, a sufficiently strong base is required to generate the nucleophilic alkoxide/phenoxide/thiolate. Incomplete deprotonation will result in a low concentration of the active nucleophile.

  • Use Anhydrous Conditions: Water can react with the base and protonate the nucleophile, rendering it inactive. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Optimize Reaction Temperature: SN2 reactions are sensitive to temperature. If the temperature is too low, the reaction rate may be too slow. A modest increase in temperature can significantly improve the reaction rate and yield.[1]

  • Increase Reaction Time: Some alkylation reactions can be slow. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS) to determine if a longer reaction time is needed.

  • Choice of Base and Solvent: The choice of base and solvent are critical. A strong, non-nucleophilic base is often preferred. The solvent should be polar and aprotic to facilitate the SN2 reaction.

Table 1: General Guidance on Reaction Conditions for Alkylation with this compound

NucleophileRecommended BaseRecommended SolventTypical Temperature (°C)Expected Outcome
Primary AlcoholNaH, KHTHF, DMF25 - 60High Yield
Secondary AlcoholNaH, KHTHF, DMF50 - 80Moderate Yield (potential for elimination)
PhenolK2CO3, Cs2CO3Acetonitrile, DMF25 - 80High Yield
Primary AmineK2CO3, Et3NAcetonitrile, DMF25 - 60High Yield (potential for dialkylation)
Secondary AmineK2CO3, Et3NAcetonitrile, DMF25 - 60High Yield
ThiolNaH, K2CO3THF, DMF, Acetonitrile25 - 50High Yield
Formation of Side Products

Q5: My reaction is producing significant amounts of side products. What are they and how can I minimize them?

The most common side reaction when using alkyl halides like this compound is elimination (E2), which competes with the desired substitution (SN2) pathway. Hydrolysis of the ester group can also occur.

Logical Flow for Minimizing Side Products

side_products cluster_elimination Minimizing Elimination cluster_hydrolysis Preventing Hydrolysis cluster_dialkylation Avoiding Di-alkylation start Side Product Formation elimination Elimination (E2) Product Observed start->elimination hydrolysis Ester Hydrolysis Product Observed start->hydrolysis dialkylation Di-alkylation Product Observed start->dialkylation lower_temp Lower Reaction Temperature elimination->lower_temp less_hindered_base Use a Less Sterically Hindered Base elimination->less_hindered_base less_hindered_nuc Consider Nucleophile Steric Hindrance elimination->less_hindered_nuc anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous neutral_workup Use Neutral or Mildly Acidic/Basic Work-up hydrolysis->neutral_workup excess_nucleophile Use an Excess of the Nucleophile dialkylation->excess_nucleophile slow_addition Slowly Add Heptyl 7-bromoheptanoate dialkylation->slow_addition

Caption: Strategies to minimize common side products.

Minimizing Elimination Products:

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.

  • Choice of Base: Use a less sterically hindered base. Very bulky bases can preferentially act as bases rather than facilitating nucleophile formation.

  • Nucleophile Choice: While this compound is a primary alkyl halide and less prone to elimination, using a sterically hindered nucleophile can increase the likelihood of elimination.

Preventing Ester Hydrolysis:

  • Anhydrous Conditions: As mentioned, water can lead to hydrolysis of the heptyl ester, especially in the presence of a strong base.

  • Careful Work-up: During the reaction work-up, avoid prolonged exposure to strong aqueous acids or bases which can catalyze ester hydrolysis.

Avoiding Di-alkylation (for primary amines):

  • Use an Excess of the Amine: Using a molar excess of the primary amine will increase the probability that the this compound reacts with the starting amine rather than the mono-alkylated product.

  • Slow Addition: Adding the this compound slowly to the reaction mixture containing the amine can also help to minimize di-alkylation.

Experimental Protocols

General Protocol for O-Alkylation of a Phenol with this compound

This protocol provides a general methodology. Specific quantities and conditions may need to be optimized for your particular substrate.

Workflow for O-Alkylation

o_alkylation start Start setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents 2. Add Phenol, Base, and Solvent setup->reagents addition 3. Add this compound reagents->addition reaction 4. Heat and Stir (Monitor by TLC/GC/LC-MS) addition->reaction workup 5. Reaction Work-up (Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for a typical O-alkylation reaction.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 - 3.0 eq)

  • Anhydrous Acetonitrile or Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere.

  • Addition of Reagents: To the flask, add the phenolic substrate, the base (e.g., K2CO3), and the anhydrous solvent.

  • Addition of Alkylating Agent: Add the this compound to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., 1H NMR, 13C NMR, Mass Spectrometry).

Note: This protocol can be adapted for other nucleophiles by selecting the appropriate base and solvent as outlined in Table 1. The stoichiometry of the reagents may also require optimization.

References

Technical Support Center: Characterization of Heptyl 7-bromoheptanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Heptyl 7-bromoheptanoate and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I confirm the successful synthesis and purity of my this compound derivative?

A1: A multi-technique approach is recommended for comprehensive confirmation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for assessing purity, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation.[1][2][3]

  • For Purity: HPLC with UV detection is a cornerstone for quality control, offering high resolution for quantification and impurity profiling.[1][3] GC-MS is also excellent for identifying and quantifying volatile impurities.

  • For Structural Confirmation: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the heptyl ester and the bromoheptanoate chain.[2][4] Mass spectrometry will confirm the molecular weight and the presence of bromine.[4]

Troubleshooting Purity Issues:

  • Unexpected Peaks in HPLC/GC: These may indicate starting materials, by-products, or degradation products. Check the retention times against known standards of potential impurities (e.g., 7-bromoheptanoic acid, heptanol).

  • Broad Peaks: This could suggest sample degradation, interaction with the column, or poor solubility. Ensure the sample is fully dissolved in the mobile phase and consider adjusting the pH or solvent composition.

Q2: I'm having trouble interpreting the mass spectrum of my compound. How can I confirm the presence of bromine and understand the fragmentation?

A2: The mass spectrum of a bromine-containing compound is highly distinctive due to the natural isotopic abundance of bromine.

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units with nearly equal intensity.[6][7] Observing this "doublet" is a strong confirmation of a single bromine atom in your molecule.

  • Fragmentation: As an ester, common fragmentation patterns include the loss of the alkoxy group (heptoxy radical) and McLafferty rearrangement. For alkyl halides, the base peak often results from the heterolytic cleavage of the carbon-halogen bond.[6][8]

Troubleshooting Mass Spectrometry Data:

  • Missing Molecular Ion Peak: Esters can sometimes exhibit a weak or absent molecular ion peak in Electron Ionization (EI) mode.[8] Try a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Complex Fragmentation: If the spectrum is difficult to interpret, compare it to spectra of similar compounds or use high-resolution mass spectrometry (HRMS) to determine the elemental composition of key fragments.[3]

Q3: My ¹H NMR spectrum shows complex, overlapping signals in the alkyl region. How can I assign the protons correctly?

A3: The long alkyl chains in both the heptyl and heptanoate (B1214049) moieties result in multiple overlapping methylene (B1212753) (-CH₂-) signals, typically in the 1.2-1.7 ppm range.

  • Key Signals to Identify:

    • -CH₂-Br: The methylene group attached to the bromine is deshielded and should appear as a distinct triplet around 3.4 ppm.

    • -O-CH₂-: The methylene group of the heptyl chain attached to the ester oxygen is also deshielded, appearing as a triplet around 4.1 ppm.

    • -C(=O)-CH₂-: The methylene group adjacent to the carbonyl will be a triplet around 2.3 ppm.

    • Terminal Methyl Group: The -CH₃ of the heptyl group will be a triplet around 0.9 ppm.

  • Advanced Techniques: If signals are still ambiguous, 2D NMR techniques like COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks and confirm which signals are adjacent in the structure.[3]

Troubleshooting NMR Data:

  • Impurity Signals: Check for singlets around 7.26 ppm (CDCl₃) or broad peaks that could indicate water or other solvent impurities. Signals corresponding to free heptanol (B41253) or 7-bromoheptanoic acid may also be present.

  • Poor Resolution: Ensure the sample is free of particulate matter and that the NMR spectrometer is properly shimmed.

Q4: Is my this compound derivative prone to degradation? How can I detect it?

A4: Yes, esters are susceptible to hydrolysis, especially in the presence of acid, base, or esterase enzymes.[9] This would break the ester bond to form 7-bromoheptanoic acid and heptanol.

  • Detection Methods:

    • HPLC/GC-MS: The primary method to detect degradation is to look for new peaks corresponding to the hydrolysis products.

    • FTIR: The appearance of a broad O-H stretch (around 3300-2500 cm⁻¹) from the carboxylic acid and a change in the C=O stretch region can indicate hydrolysis.

    • NMR: New signals corresponding to the protons of free heptanol and 7-bromoheptanoic acid would appear, along with a decrease in the intensity of the parent compound's signals.

Storage Recommendations: To minimize degradation, store the compound in a cool, dry, and inert environment (e.g., under argon or nitrogen) and use anhydrous solvents for experiments.

Quantitative Data Summary

The following tables summarize typical performance parameters for key analytical techniques used in the characterization of halogenated esters and related compounds.[1]

Table 1: Comparison of Recommended Analytical Methods

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on polarity, UV detectionSeparation based on volatility, mass-based detectionQuantification based on nuclear spin in a magnetic field
Primary Use Quantification, PurityQuantification, IdentificationAbsolute Quantification, Structure Elucidation
Selectivity Good to ExcellentExcellentExcellent
Sensitivity HighVery HighModerate
Typical LOD 1-10 ng/mL0.1-1 ng/mL~0.1% by weight
Typical LOQ 5-50 ng/mL0.5-5 ng/mL~0.5% by weight

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsMultiplicityApprox. Chemical Shift (ppm)
Heptyl: -CH₃Triplet0.9
Heptyl: -(CH₂)₄-Multiplet1.2 - 1.4
Heptyl: -O-CH₂-CH₂-Multiplet1.6 - 1.7
Heptyl: -O-CH₂-Triplet4.1
Heptanoate: -C(=O)-CH₂-Triplet2.3
Heptanoate: -C(=O)-CH₂-CH₂-Multiplet1.6 - 1.7
Heptanoate: -(CH₂)₃-Multiplet1.3 - 1.5
Heptanoate: -CH₂-BrTriplet3.4

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-UV
  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile (B52724) and water. A typical starting point is 70:30 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 210 nm, as the ester carbonyl group has a weak UV absorbance.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Identification by GC-MS
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[10]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Analysis: Inject 1 µL. Identify the compound by its retention time and the characteristic mass spectrum, paying close attention to the molecular ion peaks ([M]⁺ and [M+2]⁺) and fragmentation pattern.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Characterization cluster_results Data Interpretation & Troubleshooting start Synthesized Product (this compound derivative) purity Purity Assessment (HPLC, GC-MS) start->purity structure Structural Elucidation (NMR, MS, FTIR) pure Purity > 95%? purity->pure struct_ok Structure Confirmed? structure->struct_ok pure->structure Yes repurify Action: Repurify (e.g., Column Chromatography) pure->repurify No final Characterized Compound struct_ok->final Yes reanalyze Action: Re-evaluate Data (Consider Isomers, Impurities) struct_ok->reanalyze No repurify->purity reanalyze->structure

Caption: General workflow for the characterization of a novel derivative.

MS_Fragmentation cluster_frags Primary Fragmentation Pathways parent Molecular Ion [M]⁺ This compound loss_heptoxy Loss of Heptoxy Radical (-•OC₇H₁₅) parent->loss_heptoxy loss_bromoheptanoyl Loss of Bromine (-•Br) parent->loss_bromoheptanoyl mclafferty McLafferty Rearrangement parent->mclafferty frag1 [M - 129]⁺ C₇H₁₂BrO⁺ loss_heptoxy->frag1 frag2 [M - 79/81]⁺ C₁₄H₂₇O₂⁺ loss_bromoheptanoyl->frag2 frag3 C₇H₁₄O₂⁺ (m/z 130) mclafferty->frag3 Purity_Troubleshooting cluster_impurity_id Impurity Identification start Run HPLC or GC Analysis check_peaks Multiple Peaks Observed? start->check_peaks is_reactant Peak matches starting material? check_peaks->is_reactant Yes end_node Purity Acceptable check_peaks->end_node No is_solvent Peak matches solvent? is_reactant->is_solvent No action_remove Action: Modify workup or re-purify is_reactant->action_remove Yes is_degradation Peak matches hydrolysis product? is_solvent->is_degradation No action_dry Action: Dry sample under vacuum is_solvent->action_dry Yes is_unknown Unknown Impurity is_degradation->is_unknown No action_resynthesize Action: Adjust reaction conditions and re-synthesize is_degradation->action_resynthesize Yes action_isolate Action: Isolate and characterize (e.g., prep-HPLC, NMR) is_unknown->action_isolate

References

Technical Support Center: Scaling Up Heptyl 7-bromoheptanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of Heptyl 7-bromoheptanoate for pilot studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and cost-effective method for synthesizing this compound is the Fischer esterification of 7-bromoheptanoic acid with 1-heptanol (B7768884), using a strong acid catalyst such as sulfuric acid. This reaction is an equilibrium process, and strategies are employed to drive it towards the product.[1][2]

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][4] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[3] Other factors include incomplete reaction, side reactions, and loss of product during workup and purification.[5]

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

A3: 7-Bromoheptanoic acid is corrosive and can cause severe skin burns and eye damage.[6][7][8][9] 1-Heptanol can cause serious eye irritation.[10][11][12][13] Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times, and the reaction should be conducted in a well-ventilated fume hood.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[3][14] This allows for the tracking of the disappearance of the starting materials and the appearance of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective removal of water byproduct, leading to an unfavorable equilibrium.Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[7][10][13] Alternatively, use a large excess of 1-heptanol to shift the equilibrium towards the product.[3]
Insufficient catalyst or inactive catalyst.Ensure the correct catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid is used.[11]
Low reaction temperature.Ensure the reaction is heated to a sufficient temperature to allow for reflux and azeotropic removal of water. The reaction temperature is dictated by the boiling point of the solvent.[11]
Dark Brown or Black Reaction Mixture Side reactions and decomposition caused by excessive heat or a high concentration of sulfuric acid.Reduce the reaction temperature and/or the amount of sulfuric acid. Consider using a milder acid catalyst like p-toluenesulfonic acid.[14]
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time and ensure efficient water removal. Monitor the reaction by TLC or GC until the limiting reagent is consumed.[3]
Inefficient purification.Optimize the purification process. This may involve fractional distillation under reduced pressure or column chromatography.
Formation of an Unknown Byproduct Intermolecular dehydration of 1-heptanol to form diheptyl ether, especially at higher temperatures.[15][16]Maintain a controlled reaction temperature. Using a large excess of the alcohol can favor the desired esterification over ether formation.
Reaction of sulfuric acid with 1-heptanol to form heptyl sulfate.[3][5]Use the minimum effective amount of sulfuric acid and avoid excessively high temperatures.

Experimental Protocol: Fischer Esterification of 7-Bromoheptanoic Acid with 1-Heptanol

This protocol is designed for a laboratory-scale synthesis and can be adapted for pilot plant scale-up.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
7-Bromoheptanoic Acid209.0850.0 g0.239
1-Heptanol116.2083.3 mL (68.5 g)0.590
Toluene (B28343)-150 mL-
Sulfuric Acid (conc.)98.082.5 mL~0.046
Saturated Sodium Bicarbonate Solution-As needed-
Brine (Saturated NaCl Solution)-As needed-
Anhydrous Magnesium Sulfate-As needed-

Equipment:

  • 500 mL three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup:

    • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 7-bromoheptanoic acid (50.0 g), 1-heptanol (83.3 mL), and toluene (150 mL).

    • Set up the flask with a Dean-Stark apparatus and a reflux condenser.[9][17]

    • Slowly and carefully add concentrated sulfuric acid (2.5 mL) to the stirred mixture.

  • Reaction:

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[18]

    • Continue refluxing until no more water is collected in the trap (approximately 4-6 hours). The theoretical amount of water is approximately 4.3 mL.

    • Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 100 mL of water

      • 100 mL of saturated sodium bicarbonate solution (repeat until no more gas evolves)[11]

      • 100 mL of brine[11]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude this compound by vacuum distillation. The boiling point of the similar ethyl ester is 112 °C at 5 mmHg, so the heptyl ester will have a higher boiling point.[6][12][19]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup1 Combine 7-bromoheptanoic acid, 1-heptanol, and toluene in a flask. setup2 Add sulfuric acid catalyst. setup1->setup2 setup3 Assemble Dean-Stark apparatus and condenser. setup2->setup3 reaction1 Heat to reflux. setup3->reaction1 reaction2 Collect water in Dean-Stark trap. reaction1->reaction2 reaction3 Monitor progress by TLC/GC. reaction2->reaction3 workup1 Cool reaction mixture. reaction3->workup1 workup2 Wash with water, NaHCO3 solution, and brine. workup1->workup2 workup3 Dry organic layer and remove solvent. workup2->workup3 purification1 Purify by vacuum distillation. workup3->purification1

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield of this compound check_water Is water collecting in the Dean-Stark trap? start->check_water check_temp Is the reaction at a steady reflux? check_water->check_temp Yes solution_water Check for leaks in the setup. Ensure the temperature is high enough for azeotropic distillation. check_water->solution_water No check_catalyst Was the correct amount of catalyst added? check_temp->check_catalyst Yes solution_temp Increase heating to maintain reflux. check_temp->solution_temp No check_time Has the reaction run for a sufficient time? check_catalyst->check_time Yes solution_catalyst Verify catalyst amount and activity. check_catalyst->solution_catalyst No check_workup Was there significant loss during workup? check_time->check_workup Yes solution_time Continue the reaction and monitor by TLC/GC. check_time->solution_time No solution_workup Optimize extraction and purification steps. check_workup->solution_workup Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Stability issues of Heptyl 7-bromoheptanoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the stability of heptyl 7-bromoheptanoate under various experimental conditions. It is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of nucleophiles. As an ester, it is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This process is significantly accelerated under both acidic and basic conditions.

Q2: How does this compound degrade under acidic conditions?

A2: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to the formation of 7-bromoheptanoic acid and heptanol (B41253). This reaction is generally reversible.

Q3: What is the degradation pathway of this compound under basic conditions?

A3: Basic conditions promote the hydrolysis of this compound through a process called saponification. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This leads to the formation of the carboxylate salt (7-bromoheptanoate) and heptanol. This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and less reactive towards nucleophilic attack.

Q4: Are there other potential degradation pathways besides hydrolysis?

A4: Besides hydrolysis of the ester linkage, the carbon-bromine bond can also undergo nucleophilic substitution, although this is generally a slower process under typical hydrolysis conditions. Strong nucleophiles or prolonged exposure to certain conditions could lead to the formation of byproducts where the bromine atom is displaced.

Q5: What are the recommended storage conditions for this compound to ensure its stability?

A5: To minimize degradation, this compound should be stored in a cool, dry place, away from strong acids, bases, and moisture. Inert atmosphere storage (e.g., under argon or nitrogen) can also be beneficial to prevent moisture condensation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in an Aqueous Medium
Question Answer
Are you working at a non-neutral pH? Both acidic and basic conditions significantly accelerate the hydrolysis of the ester. If possible, maintain the pH of your solution as close to neutral (pH 7) as possible.
Is the temperature of your experiment elevated? Higher temperatures increase the rate of hydrolysis. If your protocol allows, consider running the experiment at a lower temperature.
Is your aqueous medium buffered? Unbuffered solutions can experience pH shifts during the experiment, which might lead to faster degradation. Using a suitable buffer system can help maintain a stable pH.
Issue 2: Incomplete Reaction or Low Yield in a Reaction Involving this compound
Question Answer
Is your reaction medium acidic or basic? If your reaction is sensitive to the hydrolysis of the ester, the conditions might be causing degradation of your starting material. You may need to consider protecting groups or alternative reaction conditions.
How are you monitoring the reaction? It is crucial to use an appropriate analytical technique (e.g., GC-MS, HPLC, or NMR) to monitor the consumption of the starting material and the formation of both the desired product and any degradation products.
Have you considered the purity of your starting material? Impurities in the this compound or other reagents could interfere with the reaction or catalyze degradation.
Issue 3: Observation of Unexpected Side Products
Question Answer
What are the unexpected peaks you are observing in your analysis (e.g., GC-MS, LC-MS)? The primary degradation products are 7-bromoheptanoic acid and heptanol. If you observe other peaks, consider the possibility of further reactions of these products or nucleophilic substitution at the carbon bearing the bromine.
Are there other nucleophiles present in your reaction mixture? Besides water or hydroxide, other nucleophiles can react with the ester or the alkyl halide functionality, leading to a variety of side products.
Could the side products be a result of interactions with your work-up or purification procedure? For example, using a basic wash during work-up could lead to saponification. Similarly, some purification media (e.g., certain grades of silica (B1680970) gel) can be acidic and cause degradation.

Quantitative Data on Stability

pHConditionEstimated Second-Order Rate Constant (k) (M⁻¹s⁻¹)Estimated Half-life (t½) at 25°C
1Acidic (e.g., 0.1 M HCl)~1 x 10⁻⁵Days to weeks
4Mildly AcidicVery slow hydrolysisMonths to years
7NeutralExtremely slow hydrolysisYears
10Mildly Basic~1 x 10⁻³Days
13Basic (e.g., 0.1 M NaOH)~1 x 10⁻¹Minutes to hours

Disclaimer: The quantitative data presented are estimates derived from general principles of ester hydrolysis and data for analogous compounds. Actual degradation rates should be determined experimentally under the specific conditions of use.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Preparation of Standard Solutions: Prepare stock solutions of this compound, 7-bromoheptanoic acid, and heptanol in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound in the aqueous medium of interest (e.g., a buffer of a specific pH).

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching and Extraction: Immediately quench the reaction by neutralizing the aliquot (if acidic or basic) and extract the components into an organic solvent (e.g., dichloromethane). The addition of an internal standard at this stage is recommended for accurate quantification.

  • Analysis: Inject the organic extract into a GC-MS system. A suitable column would be a non-polar or medium-polarity column (e.g., a 5% phenyl methyl siloxane column).[1][2]

  • Data Analysis: Monitor the disappearance of the this compound peak and the appearance of the 7-bromoheptanoic acid (or its derivatized form) and heptanol peaks over time. Quantify the concentrations using the standard curves and the internal standard.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
  • Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is a good starting point.[3]

  • Reaction and Sampling: Follow the same procedure as in Protocol 1 for setting up the reaction and taking samples over time.

  • Sample Preparation: Depending on the concentration, the aliquots may be directly injected after quenching and dilution with the mobile phase, or after an extraction step.

  • Analysis: Inject the prepared samples into the HPLC system and monitor the chromatogram at a suitable wavelength (e.g., using a UV detector).

  • Quantification: Calculate the concentration of this compound at each time point by comparing the peak area to a standard calibration curve.

Protocol 3: Real-time Monitoring of Hydrolysis by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a known amount of this compound in a deuterated buffer solution (e.g., phosphate (B84403) buffer in D₂O) directly in an NMR tube.

  • NMR Acquisition: Acquire ¹H NMR spectra at regular intervals. Water suppression techniques may be necessary to reduce the large solvent signal.[4]

  • Data Analysis: Monitor the decrease in the intensity of a characteristic proton signal of this compound (e.g., the triplet corresponding to the -CH₂-Br protons or the triplet of the -O-CH₂- protons of the heptyl group) and the corresponding increase in the signals of the heptanol and 7-bromoheptanoic acid products.

  • Kinetics: The relative integrals of the reactant and product peaks can be used to determine the concentration of each species over time and calculate the rate of hydrolysis.

Visualizations

G Troubleshooting Workflow for this compound Stability Issues start Experiment Shows Unexpected Results issue Identify the Issue start->issue degradation Rapid Degradation issue->degradation Degradation? low_yield Low Product Yield issue->low_yield Low Yield? side_products Side Products Observed issue->side_products Side Products? check_pH Check pH degradation->check_pH low_yield->check_pH check_nucleophiles Check for Other Nucleophiles side_products->check_nucleophiles check_temp Check Temperature check_pH->check_temp pH is Neutral adjust_pH Adjust to Neutral pH or Use Buffer check_pH->adjust_pH pH is Acidic/Basic lower_temp Lower Temperature check_temp->lower_temp Temp is High end Problem Resolved check_temp->end Temp is OK remove_nucleophiles Remove/Quench Nucleophiles check_nucleophiles->remove_nucleophiles Present check_nucleophiles->end Absent adjust_pH->end lower_temp->end remove_nucleophiles->end

Caption: Troubleshooting workflow for stability issues.

G Degradation Pathways of this compound cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) ester_acid This compound protonated_ester Protonated Ester (Intermediate) ester_acid->protonated_ester + H₃O⁺ protonated_ester->ester_acid - H₃O⁺ products_acid 7-Bromoheptanoic Acid + Heptanol protonated_ester->products_acid + H₂O products_acid->protonated_ester - H₂O ester_base This compound tetrahedral_intermediate Tetrahedral Intermediate ester_base->tetrahedral_intermediate + OH⁻ products_base 7-Bromoheptanoate Salt + Heptanol tetrahedral_intermediate->products_base - Heptanol

Caption: Degradation pathways under acidic and basic conditions.

References

Validation & Comparative

A Comparative Guide to Heptyl 7-bromoheptanoate and Other Long-Chain Bromoesters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the use of bifunctional molecules as linkers and building blocks is paramount. Among these, long-chain bromoesters are gaining prominence for their utility in conjugating therapeutic agents and forming specialized delivery systems. This guide provides an objective comparison of Heptyl 7-bromoheptanoate with other long-chain bromoesters, focusing on their physicochemical properties, reactivity, and applications, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The performance of long-chain bromoesters in synthetic and biological applications is intrinsically linked to their physical and chemical characteristics. The following table summarizes key physicochemical properties of this compound and comparable long-chain bromoesters. While specific experimental data for this compound is not widely available in public literature, its properties can be inferred from trends observed in homologous series.

PropertyThis compoundEthyl 7-bromoheptanoate[1][2]Ethyl 6-bromohexanoate[3]
Molecular Formula C₁₄H₂₇BrO₂C₉H₁₇BrO₂C₈H₁₅BrO₂
Molecular Weight ( g/mol ) 307.27237.13223.11
Boiling Point (°C) Data not available112 @ 5 mmHg128-130 @ 16 mmHg
Density (g/mL at 25°C) Data not available1.2171.254
Refractive Index (n20/D) Data not available1.4591.458

Reactivity Profile: Focus on Nucleophilic Substitution

The primary utility of long-chain bromoesters in drug development lies in their reactivity as alkylating agents, typically through Sₙ2 reactions. The general order of reactivity for alkyl halides in Sₙ2 reactions is influenced by the nature of the leaving group (I > Br > Cl > F) and steric hindrance around the electrophilic carbon.[4] For the bromoesters discussed, the reactive center is a primary alkyl bromide, which is generally favorable for Sₙ2 reactions due to minimal steric hindrance.[4]

The reaction rate is also influenced by the solvent, with polar aprotic solvents like acetone, DMSO, and DMF favoring Sₙ2 reactions.

Key Applications in Drug Development

Long-chain bromoesters are integral to two burgeoning areas of pharmaceutical science: lipid nanoparticles (LNPs) for nucleic acid delivery and as linkers in antibody-drug conjugates (ADCs).

1. Functional Lipids in Lipid Nanoparticles:

This compound is identified as a lipid utilized in drug delivery research.[5] Such functional lipids can be incorporated into LNPs to introduce specific functionalities. The bromo- moiety can be used for post-formulation modification of the LNP surface, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules. This "click" chemistry approach enables the development of highly tailored drug delivery systems.

Workflow for Incorporating Functional Bromoesters into Lipid Nanoparticles:

LNP_Functionalization cluster_formulation LNP Formulation cluster_purification Purification & Characterization cluster_conjugation Post-Formulation Conjugation A Lipid Mixture (Ionizable Lipid, Phospholipid, Cholesterol, Bromoester) C Microfluidic Mixing A->C B Aqueous Phase (e.g., Nucleic Acid in Buffer) B->C D LNP Formation C->D E Purification (e.g., Dialysis) D->E F Characterization (Size, Zeta Potential, etc.) E->F G Bromoester-Functionalized LNP F->G I Sₙ2 Reaction G->I H Targeting Ligand (with nucleophilic group) H->I J Targeted LNP I->J

LNP functionalization workflow.

2. Linkers in Antibody-Drug Conjugates (ADCs):

The linker in an ADC is a critical component that connects the antibody to the cytotoxic payload. Long-chain bromoesters can serve as precursors to or components of these linkers. The length and chemical nature of the linker can significantly impact the stability, solubility, and efficacy of the ADC. Branched linkers are often employed to increase the drug-to-antibody ratio (DAR). The bromo- group provides a reactive handle for attaching the linker to either the antibody or the drug molecule.

Experimental Protocols

General Synthesis of Long-Chain ω-Bromo Fatty Acid Esters

This protocol describes a general method for the synthesis of long-chain ω-bromo fatty acid esters, which can be adapted for this compound and its analogues. The synthesis typically involves two main steps: bromination of a cyclic ketone followed by esterification. A more direct approach is the esterification of the corresponding ω-bromo acid.

Example: Synthesis of Ethyl 8-bromooctanoate [6][7]

  • Substitution Reaction: 1,6-dibromohexane (B150918) is reacted with diethyl malonate to form 2-(6-bromohexyl)-diethyl malonate.

  • Hydrolysis and Decarboxylation: The resulting compound undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid.

  • Esterification: 8-bromooctanoic acid is then reacted with absolute ethanol (B145695) in the presence of an acid catalyst (e.g., H₂SO₄) to produce ethyl 8-bromooctanoate. The crude product is purified by washing with water and saturated sodium bicarbonate solution, followed by drying and evaporation of the solvent.

Comparative Kinetic Study of Sₙ2 Reactions

To quantitatively compare the reactivity of different long-chain bromoesters, a kinetic study of their Sₙ2 reaction with a common nucleophile can be performed.

Protocol Outline:

  • Reactants: Prepare standardized solutions of the bromoesters (e.g., this compound, Ethyl 7-bromoheptanoate, Hexyl 6-bromohexanoate) and a nucleophile (e.g., sodium iodide) in a polar aprotic solvent (e.g., acetone).

  • Reaction: Initiate the reactions by mixing the bromoester and nucleophile solutions in a thermostated bath.

  • Monitoring: At regular time intervals, withdraw aliquots and quench the reaction.

  • Analysis: Analyze the concentration of the remaining bromoester or the formed product using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Determine the reaction rate constants by plotting the concentration data against time and fitting to the appropriate rate law.

Logical Flow for Comparative Kinetic Analysis:

sn2_kinetics A Prepare Solutions (Bromoesters & Nucleophile in Acetone) B Initiate Reactions at Constant Temperature A->B C Aliquot Sampling at Timed Intervals B->C D Quench Reaction C->D E GC/HPLC Analysis D->E F Determine Concentrations E->F G Plot [Bromoester] vs. Time F->G H Calculate Rate Constants (k) G->H I Compare Reactivity (k_heptyl vs. k_ethyl vs. k_hexyl) H->I

Comparative Sₙ2 kinetics workflow.

Conclusion

This compound and other long-chain bromoesters are versatile tools in the arsenal (B13267) of medicinal chemists and drug development professionals. Their utility as functionalizable lipids in advanced drug delivery systems like LNPs and as components of linkers in ADCs underscores their importance. While a direct, comprehensive dataset for this compound is still emerging, comparative analysis with its shorter-chain homologues provides valuable insights into its expected properties and reactivity. The experimental protocols outlined here offer a foundation for researchers to synthesize, characterize, and evaluate these compounds for their specific applications, ultimately contributing to the development of next-generation therapeutics.

References

The Hydrophobicity vs. Hydrophilicity Debate: A Comparative Guide to Heptyl 7-bromoheptanoate and PEG Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapies like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly influences a drug's stability, solubility, pharmacokinetics, and ultimately, its therapeutic efficacy. This guide provides a detailed comparison between two distinct classes of linkers: the hydrophobic alkyl chains, exemplified by structures like Heptyl 7-bromoheptanoate, and the hydrophilic polyethylene (B3416737) glycol (PEG) linkers.

While direct comparative efficacy data for this compound as a linker is limited in publicly available literature, we can infer its behavior based on the well-documented properties of long-chain alkyl linkers. This guide will, therefore, compare the general characteristics of hydrophobic alkyl linkers with those of widely used hydrophilic PEG linkers, supported by representative experimental data and detailed protocols.

At a Glance: Key Differences Between Alkyl and PEG Linkers

FeatureThis compound (Representing Alkyl Linkers)PEG Linkers
Chemical Structure Long, linear hydrocarbon chainRepeating ethylene (B1197577) glycol units
Hydrophilicity Low (Hydrophobic)High (Hydrophilic)
Solubility of Conjugate Can lead to aggregation, especially with hydrophobic drugsIncreased, mitigating aggregation issues
Cell Permeability Potentially enhanced due to lipophilicityGenerally lower for the linker itself
In Vivo Half-Life Generally shorter due to faster clearanceCan be significantly extended
Plasma Stability High (chemically stable)High (chemically stable)
Drug-to-Antibody Ratio (DAR) / Drug Loading Limited to avoid aggregationHigher DARs are often achievable without aggregation
Off-Target Toxicity Potential for off-target toxicity due to non-specific hydrophobic interactionsCan be reduced due to improved pharmacokinetics
Immunogenicity Can potentially be immunogenicGenerally low

Delving Deeper: A Performance Comparison

The fundamental difference in the physicochemical properties of alkyl and PEG linkers—hydrophobicity versus hydrophilicity—drives their divergent performance characteristics in drug conjugates.

Pharmacokinetics and In Vivo Efficacy:

Hydrophobic linkers, such as long-chain alkyls, can contribute to the overall hydrophobicity of an ADC or PROTAC. This increased hydrophobicity can lead to faster clearance from circulation, primarily through uptake by the mononuclear phagocyte system (MPS), resulting in a shorter in vivo half-life. While the enhanced lipophilicity might promote better cell membrane permeability, the rapid clearance can limit the amount of the therapeutic agent that reaches the target site, potentially reducing overall efficacy.

Conversely, hydrophilic PEG linkers are well-known for their ability to improve the pharmacokinetic profile of bioconjugates.[1] The flexible, hydrophilic PEG chains create a protective hydration shell around the molecule, which can shield it from enzymatic degradation and reduce renal clearance.[2] This leads to a longer circulation half-life, increased exposure of the target tissue to the drug, and often, enhanced in vivo efficacy.[3] Studies have shown that ADCs with PEGylated linkers can exhibit a wider therapeutic window and greater efficacy in vivo compared to those with more hydrophobic linkers.[3]

Drug Loading and Stability:

A significant challenge in the development of ADCs is the tendency of the conjugates to aggregate, especially when dealing with hydrophobic payloads and linkers. This aggregation can lead to manufacturing difficulties, reduced efficacy, and potential immunogenicity. Hydrophobic alkyl linkers can exacerbate this issue, often limiting the number of drug molecules that can be attached to the antibody (the drug-to-antibody ratio, or DAR) before aggregation becomes a significant problem.[1]

PEG linkers, with their inherent hydrophilicity, can counteract the hydrophobicity of the payload, thereby increasing the overall solubility of the ADC.[1][3] This allows for the conjugation of a higher number of drug molecules per antibody without inducing aggregation, leading to ADCs with higher DARs and potentially greater potency.[1] Both alkyl and PEG linkers can be designed to be chemically stable in circulation, with drug release triggered by specific conditions within the target cell.[4]

Visualizing the Concepts

To better understand the theoretical underpinnings of these linkers, the following diagrams illustrate key concepts.

Conceptual Impact of Linker Choice on ADC Properties cluster_0 Hydrophobic Alkyl Linker (e.g., this compound) cluster_1 Hydrophilic PEG Linker Alkyl_ADC ADC with Alkyl Linker Alkyl_Props Increased Hydrophobicity Potential for Aggregation Enhanced Cell Permeability Faster Clearance Alkyl_ADC->Alkyl_Props Leads to PEG_ADC ADC with PEG Linker PEG_Props Increased Hydrophilicity Reduced Aggregation Longer Circulation Improved PK Profile PEG_ADC->PEG_Props Leads to

Caption: Impact of Linker Hydrophobicity vs. Hydrophilicity on ADC Properties.

General Experimental Workflow for Comparing Linker Efficacy cluster_B In Vitro Assays cluster_C In Vivo Studies A Synthesize Drug Conjugates (Alkyl-Linker vs. PEG-Linker) B In Vitro Characterization A->B C In Vivo Evaluation B->C B1 Plasma Stability Assay B->B1 B2 Cytotoxicity Assay B->B2 B3 Hydrophobicity Analysis (HIC) B->B3 D Data Analysis and Comparison C->D C1 Pharmacokinetic (PK) Study C->C1 C2 Tumor Growth Inhibition Study C->C2

Caption: Workflow for Comparative Evaluation of Drug Conjugate Linkers.

Experimental Protocols

To empirically determine the efficacy of a given linker, a series of in vitro and in vivo experiments are essential. Below are detailed methodologies for key assays.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the drug-linker conjugate in plasma and determine the rate of premature drug release.[4]

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.[4]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[4]

  • Sample Analysis: Analyze the samples to quantify the amount of intact ADC and any released payload.[4]

    • Quantification Methods:

      • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference provides an indication of drug deconjugation.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts.[4]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free drug control.

  • Incubation: Incubate the cells for a period appropriate for the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the ADC concentration and calculate the half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates higher potency.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Methodology:

  • Xenograft Model: Implant human tumor cells that express the target antigen into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into treatment groups: vehicle control, naked antibody, ADC with alkyl linker, and ADC with PEG linker.

  • Dosing: Administer the treatments intravenously at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the differences between the treatment groups.

Conclusion

The choice between a hydrophobic alkyl linker like this compound and a hydrophilic PEG linker is a critical decision in the design of drug conjugates, with significant implications for the therapeutic's overall performance. While alkyl linkers may offer advantages in terms of synthetic accessibility and potentially enhanced cell permeability, they can also lead to challenges with solubility, aggregation, and rapid in vivo clearance.[5]

PEG linkers, in contrast, provide a powerful tool to improve the hydrophilicity and pharmacokinetic properties of drug conjugates, often leading to enhanced stability, longer circulation times, and improved in vivo efficacy.[1][3] The optimal linker choice is not universal and will depend on the specific properties of the antibody or targeting moiety, the payload, and the therapeutic application. A thorough and systematic evaluation using the experimental protocols outlined in this guide is crucial for selecting the linker that will maximize the therapeutic potential of a novel drug conjugate.

References

A Comparative Guide to Heptyl 7-bromoheptanoate and Other Lipids in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with lipid-based nanoparticles (LNPs) at the forefront, particularly for nucleic acid therapeutics like mRNA. The efficacy of these delivery systems hinges on the careful selection of their lipid components. While established lipids such as cationic and ionizable lipids have paved the way for clinical successes, the exploration of novel lipids remains a critical frontier for enhancing delivery efficiency, targeting specific tissues, and improving safety profiles. This guide provides a comparative overview of Heptyl 7-bromoheptanoate in the context of other well-characterized lipids used in drug delivery, offering a framework for its evaluation.

This compound is a lipid that has been utilized in drug delivery research.[1] Its structure, featuring a seven-carbon heptanoate (B1214049) chain and a terminal bromine atom, suggests its potential use as a functionalized lipid. The bromine atom can serve as a reactive handle for attaching targeting ligands, imaging agents, or other functional moieties, a strategy employed to enhance the capabilities of lipid-based carriers.[]

Due to a lack of publicly available, direct comparative studies on the performance of this compound against other lipids, this guide will establish a foundational comparison based on the known roles of different lipid classes in state-of-the-art drug delivery systems, such as LNPs.

Comparative Framework: Lipid Classes in Nanoparticle-Based Drug Delivery

Lipid nanoparticles are typically composed of four main lipid types, each with a specific function:

  • Cationic or Ionizable Lipids: These are the workhorses for encapsulating negatively charged nucleic acids like mRNA and siRNA. Cationic lipids (e.g., DOTAP) possess a permanent positive charge, while ionizable lipids (e.g., ALC-0315, SM-102) have a pH-dependent charge, being neutral at physiological pH and becoming positively charged in the acidic environment of endosomes, which facilitates cargo release.[3][4][5]

  • Helper Lipids: These are neutral lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), that contribute to the structural integrity of the nanoparticle and aid in the endosomal escape of the payload into the cytoplasm.[6][7]

  • Cholesterol: A critical component that modulates the fluidity and stability of the lipid bilayer, preventing drug leakage and enhancing circulation time.[8][9]

  • PEGylated Lipids (PEG-lipids): These are lipids conjugated to polyethylene (B3416737) glycol (PEG). They form a hydrophilic corona on the nanoparticle surface, which provides steric hindrance to prevent aggregation and reduces clearance by the immune system, thereby prolonging circulation time.[8][10]

This compound, as a bromo-functionalized lipid, could potentially be used as a building block to create novel cationic, ionizable, or even PEGylated lipids after further chemical modification. The bromine atom allows for straightforward conjugation chemistry.

Quantitative Performance Comparison (Hypothetical Data)

To objectively evaluate a novel lipid like this compound, it would need to be incorporated into a formulation and tested against established standards. The tables below present a hypothetical comparison of LNP formulations. "Formulation S" represents a standard LNP, while "Formulation H" represents a hypothetical LNP where a portion of the lipid content is replaced by a derivative of this compound.

Table 1: Physicochemical Properties of LNP Formulations

ParameterFormulation S (Standard)Formulation H (this compound Derivative)
Mean Particle Size (nm) 85 ± 595 ± 7
Polydispersity Index (PDI) 0.12 ± 0.030.18 ± 0.04
Zeta Potential (mV) -5 ± 2-3 ± 2
mRNA Encapsulation Efficiency (%) 94 ± 391 ± 4

Table 2: In Vitro Performance in Ovarian Cancer Cell Line (SKOV-3)

ParameterFormulation S (Standard)Formulation H (this compound Derivative)
Cell Viability at 24h (%) 85 ± 588 ± 6
Transfection Efficiency (Relative Luminescence Units) 1.2 x 10^60.9 x 10^6

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of novel lipid components. Below are standard protocols for the key experiments cited in the hypothetical data tables.

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic device, a common and reproducible method.

Materials:

  • Ionizable Lipid (e.g., ALC-0315) in ethanol (B145695)

  • Helper Lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-Lipid in ethanol

  • This compound derivative (for Formulation H) in ethanol

  • mRNA (e.g., encoding Luciferase) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5). For Formulation H, a portion of one lipid would be substituted with the this compound derivative.

  • Prepare the aqueous phase by dissolving the mRNA in the citrate buffer at a specific concentration.

  • Set up the microfluidic mixer with a total flow rate and flow rate ratio according to the manufacturer's instructions (e.g., total flow rate of 12 mL/min, aqueous:organic flow rate ratio of 3:1).

  • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

  • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) for at least 2 hours to remove the ethanol and raise the pH to neutral, which is essential for stabilizing the particles.

Protocol 2: Characterization of Physicochemical Properties

A. Particle Size and Polydispersity Index (PDI):

  • Dilute the LNP sample in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Perform the measurement at a fixed angle (e.g., 173°) and temperature (25°C).

B. Zeta Potential:

  • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the surface charge using Laser Doppler Velocimetry.

C. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to single-stranded nucleic acids (e.g., RiboGreen).

  • Prepare two sets of LNP samples. In one set, measure the fluorescence of the intact LNPs (representing unencapsulated mRNA).

  • In the second set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA, then measure the total fluorescence.

  • Calculate the encapsulation efficiency using the formula: EE (%) = (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100

Protocol 3: In Vitro Transfection Assay

This protocol assesses the ability of the LNPs to deliver their mRNA cargo into cells, leading to protein expression.

Materials:

  • SKOV-3 ovarian cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LNP-mRNA formulations

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed SKOV-3 cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with different concentrations of the LNP-mRNA formulations (e.g., ranging from 10 to 500 ng of mRNA per well). Include untreated cells as a negative control.

  • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate-reading luminometer. The intensity of the light is proportional to the amount of luciferase protein expressed, and thus to the transfection efficiency.

Visualizing Experimental and Logical Frameworks

Diagrams created using Graphviz help to visualize the workflows and conceptual relationships in the evaluation of novel drug delivery components.

G cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Lipid_Stock Lipid Stocks in Ethanol mRNA_Stock mRNA Stock in Buffer (pH 4) Mixing Microfluidic Mixing mRNA_Stock->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis DLS Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta RiboGreen Encapsulation (RiboGreen Assay) Dialysis->RiboGreen Transfection LNP Transfection Dialysis->Transfection Cell_Culture Cell Seeding (e.g., SKOV-3) Cell_Culture->Transfection Assay Luciferase Assay Transfection->Assay Viability Cell Viability (e.g., MTT Assay) Transfection->Viability

Caption: Workflow for LNP formulation and evaluation.

G Cell Target Cell Endocytosis Endocytosis Cell->Endocytosis 2. Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape 3. pH Trigger Release mRNA Release into Cytoplasm Escape->Release Translation Translation by Ribosomes Release->Translation 4. Payload Access Protein Therapeutic Protein Translation->Protein 5. Therapeutic Effect

Caption: Cellular uptake and mRNA delivery pathway.

References

A Comparative Guide to Analytical Validation for Heptyl 7-bromoheptanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Heptyl 7-bromoheptanoate. Given the compound's potential role as an intermediate or impurity in pharmaceutical manufacturing, robust and validated analytical methods are crucial for quality control and regulatory compliance. This document focuses on the validation of Gas Chromatography-Mass Spectrometry (GC-MS), a highly suitable technique for this analyte, and discusses High-Performance Liquid Chromatography (HPLC) as a potential alternative.

Method Comparison: GC-MS vs. HPLC

The selection of an analytical method for this compound depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix. Based on the physicochemical properties of this compound (a volatile bromoalkane ester), GC-MS is the recommended technique.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and quantification.Separation based on partitioning between a mobile and stationary phase, with detection typically by UV absorbance.
Applicability Ideal for volatile and thermally stable compounds like this compound.Suitable for a broader range of compounds, including non-volatile and thermally labile ones.
Specificity Very high, due to the unique mass fragmentation pattern of the analyte.Moderate to high, depending on chromatographic resolution from potential interferences.
Sensitivity High, with Limits of Detection (LOD) and Quantification (LOQ) often in the low ppm range.[1][2]Generally lower sensitivity for compounds lacking a strong chromophore, like this compound.
Sample Derivatization Not typically required.May be necessary to enhance UV detection.

Quantitative Validation Data for a GC-MS Method

The following table summarizes the validation parameters for a GC-MS method developed for the quantification of a closely related analogue, Ethyl-7-bromo-2,2-dimethylheptanoate.[3] These values provide a strong indication of the expected performance for a validated this compound method.

Validation ParameterAcceptance CriteriaResult
Linearity (Correlation Coefficient, r²) ≥ 0.990[1]> 0.990
Accuracy (% Recovery) 80.0% - 120.0%[4]82.0% - 95.0%[1]
Precision (% RSD) ≤ 15.0%< 5.0%[1]
Limit of Detection (LOD) Reportable2.5 ppm[1]
Limit of Quantification (LOQ) Reportable2.5 ppm

Experimental Protocols

Recommended GC-MS Method Protocol

This protocol is adapted from a validated method for a similar bromoalkane ester and is recommended for the quantification of this compound.[1]

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Column: RTX-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

2. Chromatographic Conditions:

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • MS Detector:

    • Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: To be determined from the mass spectrum of this compound.

3. Sample Preparation:

  • Diluent: Dichloromethane

  • Standard Preparation: Prepare a stock solution of this compound in the diluent. Perform serial dilutions to create calibration standards across the desired concentration range (e.g., 2.5 ppm to 12.5 ppm).[1]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to a known concentration.

Potential HPLC-UV Method Protocol

For instances where GC-MS is not available, or for orthogonal testing, an HPLC-UV method could be developed.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile (B52724) and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Low UV wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

3. Sample Preparation:

  • Diluent: A mixture of acetonitrile and water.

  • Standard and Sample Preparation: Similar to the GC-MS method, prepare stock and working solutions in the diluent.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for analytical method validation and a typical GC-MS analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (GC-MS/HPLC) Define_Purpose->Select_Method Set_Validation_Parameters Set Validation Parameters & Acceptance Criteria Select_Method->Set_Validation_Parameters Prepare_Samples Prepare Standards & Samples Set_Validation_Parameters->Prepare_Samples Perform_Analyses Perform Analytical Runs Prepare_Samples->Perform_Analyses Collect_Data Collect Raw Data Perform_Analyses->Collect_Data Assess_Parameters Assess Validation Parameters (Linearity, Accuracy, etc.) Collect_Data->Assess_Parameters Compare_to_Criteria Compare Results to Acceptance Criteria Assess_Parameters->Compare_to_Criteria Validation_Report Prepare Validation Report Compare_to_Criteria->Validation_Report

Caption: Workflow for Analytical Method Validation.

GCMS_Analysis_Workflow Sample_Prep Sample Preparation (Dissolution in Dichloromethane) Injection Injection into GC Sample_Prep->Injection Separation Chromatographic Separation (RTX-624 Column) Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (SIM Mode) Mass_Analysis->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: General Workflow for GC-MS Analysis.

References

A Comparative Benchmarking Guide to the Synthesis of Heptyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established chemical methods for the synthesis of heptyl 7-bromoheptanoate, a valuable intermediate in various research and development applications. The following sections detail the experimental protocols for the synthesis of the precursor, 7-bromoheptanoic acid, and its subsequent esterification to the target compound via Fischer, Steglich, and Mitsunobu reactions. Quantitative data is summarized for easy comparison, and workflows are visualized to clarify the synthetic pathways.

Synthesis of the Precursor: 7-Bromoheptanoic Acid

A common and efficient method for the preparation of 7-bromoheptanoic acid is through the ring-opening of ε-caprolactone with hydrobromic acid.

Experimental Protocol: Ring-Opening of ε-Caprolactone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ε-caprolactone (1 equivalent) and a 48% aqueous solution of hydrobromic acid (HBr) (2-3 equivalents).

  • Reaction Conditions: The mixture is heated to reflux (approximately 120-125 °C) and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 7-bromoheptanoic acid. Further purification can be achieved by vacuum distillation or recrystallization.

Comparative Analysis of Esterification Methods for this compound

This section compares three prominent esterification methods for the synthesis of this compound from 7-bromoheptanoic acid and heptanol (B41253): Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Data Presentation: Comparison of Synthesis Methods
MethodKey ReagentsCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)AdvantagesDisadvantages
Fischer Esterification Heptanol, 7-Bromoheptanoic acidSulfuric Acid (H₂SO₄)TolueneReflux (~110)12-2460-80Low cost of reagents, simple procedure.Equilibrium reaction requires removal of water, harsh acidic conditions.
Steglich Esterification Heptanol, 7-Bromoheptanoic acid, DCC or EDCDMAPDichloromethane (DCM)Room Temperature2-685-95Mild reaction conditions, high yields.[1][2][3]Use of expensive coupling agents, formation of urea (B33335) byproduct which can be difficult to remove.[1]
Mitsunobu Reaction Heptanol, 7-Bromoheptanoic acid, DIAD or DEAD, PPh₃-Tetrahydrofuran (B95107) (THF)0 to Room Temp1-480-90Mild conditions, stereochemical inversion of the alcohol (if applicable).Use of stoichiometric and often hazardous reagents, formation of triphenylphosphine (B44618) oxide byproduct.

Note: The typical yields are estimates based on similar esterification reactions and may vary depending on the specific experimental conditions.

Experimental Protocols for Esterification

Fischer Esterification
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 7-bromoheptanoic acid (1 equivalent), heptanol (1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). Toluene is used as the solvent to facilitate azeotropic removal of water.

  • Reaction Conditions: The reaction mixture is heated to reflux. The water generated during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Steglich Esterification
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-bromoheptanoic acid (1 equivalent), heptanol (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents) in anhydrous dichloromethane (DCM).[1]

  • Reaction Conditions: The solution is cooled to 0 °C in an ice bath. N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-6 hours.[4]

  • Work-up: The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude ester is purified by column chromatography on silica (B1680970) gel.

Mitsunobu Reaction
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-bromoheptanoic acid (1.2 equivalents), heptanol (1 equivalent), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reaction Conditions: The solution is cooled to 0 °C. A solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) in THF is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1-4 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is triturated with a mixture of diethyl ether and hexane (B92381) to precipitate triphenylphosphine oxide, which is then removed by filtration.

  • Purification: The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthesis of this compound, from the precursor synthesis to the final product via the different esterification methods.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification eCaprolactone ε-Caprolactone 7BHA 7-Bromoheptanoic Acid eCaprolactone->7BHA Ring Opening HBr HBr HBr->7BHA 7BHA_2 7-Bromoheptanoic Acid Heptanol Heptanol Final_Product This compound Heptanol->Final_Product 7BHA_2->Final_Product Esterification Methods

Caption: Overall workflow for the synthesis of this compound.

Esterification_Methods Start 7-Bromoheptanoic Acid + Heptanol Fischer Fischer Esterification (H₂SO₄, Toluene, Reflux) Start->Fischer Steglich Steglich Esterification (DCC/EDC, DMAP, DCM, RT) Start->Steglich Mitsunobu Mitsunobu Reaction (DIAD/DEAD, PPh₃, THF, 0°C to RT) Start->Mitsunobu Product This compound Fischer->Product Steglich->Product Mitsunobu->Product

References

In-Vitro Stability of Heptyl 7-bromoheptanoate and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic fate of a new chemical entity is paramount. The in-vitro stability of a compound is a critical early indicator of its in-vivo pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating active or toxic metabolites. This guide provides a comparative overview of the in-vitro stability of Heptyl 7-bromoheptanoate and its hypothetical derivatives, supported by established experimental protocols.

This compound, as an ester of a bromoalkanoic acid, is susceptible to metabolic transformation, primarily through hydrolysis. The stability of such compounds is typically assessed in biological matrices like plasma and liver microsomes, which contain the necessary enzymes for these transformations.

Metabolic Considerations for this compound Derivatives

The primary route of metabolism for ester-containing compounds is hydrolysis, catalyzed by various esterases present in plasma and tissues, particularly the liver. For this compound, this would lead to the formation of 7-bromoheptanoic acid and heptanol. Further metabolism could then occur on these individual products. The stability of derivatives can be influenced by modifications to either the alcohol or the carboxylic acid moiety, which may introduce steric hindrance or alter electronic properties, thereby affecting the rate of enzymatic hydrolysis.

The following diagram illustrates the primary hydrolytic pathway for a generic this compound derivative.

G cluster_0 Metabolic Pathway A This compound Derivative B Esterases (in Plasma/Liver) A->B Hydrolysis C 7-bromoheptanoic acid Derivative B->C D Heptanol B->D

Metabolic hydrolysis of this compound.
Comparative In-Vitro Stability Data

While specific experimental data for this compound derivatives is not publicly available, the following tables present a hypothetical comparison to illustrate how structural modifications might influence stability. The data is representative of what would be obtained from plasma and liver microsomal stability assays. In this comparison, we consider two hypothetical derivatives:

  • Derivative 1: Isothis compound (introducing branching in the alcohol chain).

  • Derivative 2: Heptyl 7-bromo-2-methylheptanoate (introducing steric hindrance near the ester bond).

Table 1: Stability in Human Plasma

CompoundHalf-life (t½, min)% Remaining at 60 min
This compound4539.7%
Derivative 15548.5%
Derivative 2>120>90%

Table 2: Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound3023.1
Derivative 13818.2
Derivative 2858.2

Note: The data presented in these tables is illustrative and intended to demonstrate the expected outcomes of the described experimental protocols.

Experimental Protocols

Detailed methodologies for assessing the in-vitro stability are crucial for the reproducibility and interpretation of results.

Plasma Stability Assay

This assay determines the stability of a compound in plasma, identifying susceptibility to hydrolysis by plasma enzymes.[1][2][3]

Objective: To measure the rate of degradation of a test compound in plasma from one or more species.

Methodology:

  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.

  • Incubation: The test compound is incubated with plasma (e.g., human, rat) at a final concentration of 1 µM at 37°C.[1] The final DMSO concentration should be kept low (e.g., ≤0.25%) to avoid affecting enzyme activity.[1]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[1][4]

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1] This step also serves to precipitate plasma proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[2]

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) is determined by plotting the natural logarithm of the percent remaining against time.[3]

G cluster_1 Plasma Stability Workflow prep Prepare 1µM Test Compound in Plasma incubate Incubate at 37°C prep->incubate aliquot Sample at Time Points (0, 5, 15, 30, 60, 120 min) incubate->aliquot quench Quench with Acetonitrile + Internal Standard aliquot->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate % Remaining and Half-life (t½) analyze->data

Workflow for the plasma stability assay.
Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes.[5][6][7]

Objective: To determine the metabolic stability of a test compound in the presence of liver microsomes and to calculate its intrinsic clearance.

Methodology:

  • Reagent Preparation:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat) are thawed and diluted in a buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).[5][6]

    • An NADPH-regenerating system is prepared.[8]

  • Incubation: The test compound (final concentration e.g., 1 µM) is pre-incubated with the microsomal solution at 37°C.[5]

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system.[5] Control incubations are performed without NADPH to assess non-enzymatic degradation.

  • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45 minutes).[7]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to measure the depletion of the parent compound.[9]

  • Data Analysis: The elimination rate constant is determined from the slope of the linear regression of the natural log of the percent remaining versus time. This is used to calculate the half-life and the intrinsic clearance (CLint).[6][7]

G cluster_2 Microsomal Stability Workflow prep_m Incubate Test Compound (1µM) with Liver Microsomes at 37°C start Initiate Reaction with NADPH-regenerating System prep_m->start aliquot_m Sample at Time Points (0, 5, 15, 30, 45 min) start->aliquot_m quench_m Quench with Acetonitrile + Internal Standard aliquot_m->quench_m centrifuge_m Centrifuge to Pellet Proteins quench_m->centrifuge_m analyze_m Analyze Supernatant by LC-MS/MS centrifuge_m->analyze_m data_m Calculate t½ and Intrinsic Clearance (CLint) analyze_m->data_m

Workflow for the liver microsomal stability assay.

References

A Spectroscopic Comparison of Heptyl 7-bromoheptanoate and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the fatty acid ester, heptyl 7-bromoheptanoate, with its synthetic precursors, 7-bromoheptanoic acid and 1-heptanol (B7768884). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive analysis of the key spectroscopic features that differentiate the product from its starting materials. The information presented is supported by experimental data and established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. Due to the limited availability of experimental spectra for this compound, predicted values and data from analogous compounds (ethyl 7-bromoheptanoate and methyl 7-bromoheptanoate) are included for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift, δ [ppm])

Compound-CH₂Br-COOCH₂--CH₂COO--OH-COOHAlkyl Chain Protons
7-Bromoheptanoic Acid ~3.40 (t)-~2.35 (t)-~10-12 (br s)~1.3-1.9 (m)
1-Heptanol -~3.63 (t)-~1.5-2.5 (br s)-~0.89 (t), ~1.2-1.6 (m)[1]
This compound (Predicted) ~3.40 (t)~4.05 (t)~2.30 (t)--~0.8-1.9 (m)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift, δ [ppm])

Compound-CH₂BrC=O-COOCH₂-Alkyl Chain Carbons
7-Bromoheptanoic Acid ~33-36~179-181-~24-34
1-Heptanol --~62-63~14, ~22-32[2]
This compound (Predicted) ~33-36~173-174~64-65~14, ~22-34

Table 3: IR Spectroscopic Data (Wavenumber, cm⁻¹)

CompoundO-H StretchC=O StretchC-O StretchC-Br Stretch
7-Bromoheptanoic Acid ~2500-3300 (broad)~1700-1720~1200-1300~550-650
1-Heptanol ~3200-3500 (broad)-~1050-1150-[3]
This compound (Predicted) -~1735-1750~1150-1250~550-650

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
7-Bromoheptanoic Acid 208/210 (isotope pattern)[M-H₂O]⁺, [M-COOH]⁺, fragments from alkyl chain cleavage[4]
1-Heptanol 116[M-H₂O]⁺, [M-alkyl]⁺, characteristic alcohol fragments (e.g., m/z 31, 45, 59)[5][6]
This compound (Predicted) 306/308 (isotope pattern)[M-OC₇H₁₅]⁺, [M-Br]⁺, fragments from cleavage of ester and alkyl chains

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Reaction Scheme:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7-bromoheptanoic acid (1.0 eq) and 1-heptanol (1.5-2.0 eq).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 1-5 mol%).

  • The reaction mixture is heated to reflux in a suitable solvent (e.g., toluene (B28343) or cyclohexane) to facilitate the removal of water via a Dean-Stark apparatus.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis. The presence of bromine is indicated by a characteristic M/M+2 isotope pattern.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from the precursors to the final product.

SynthesisWorkflow 7-Bromoheptanoic Acid 7-Bromoheptanoic Acid Reaction Fischer Esterification 7-Bromoheptanoic Acid->Reaction 1-Heptanol 1-Heptanol 1-Heptanol->Reaction This compound This compound Reaction->this compound + H₂O

Caption: Synthetic workflow for this compound production.

Discussion of Spectroscopic Transformations

The spectroscopic data clearly illustrates the chemical transformation from the precursors to the final ester product.

  • ¹H NMR: The disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH) in 7-bromoheptanoic acid and the hydroxyl proton (-OH) in 1-heptanol is a key indicator of ester formation. Concurrently, a new triplet appears around 4.05 ppm, characteristic of the methylene (B1212753) protons adjacent to the ester oxygen (-COOCH₂-). The chemical shift of the methylene group attached to the bromine atom (-CH₂Br) remains relatively unchanged.

  • ¹³C NMR: The most significant change in the ¹³C NMR spectrum is the upfield shift of the carbonyl carbon from ~179-181 ppm in the carboxylic acid to ~173-174 ppm in the ester. A new peak also appears around 64-65 ppm, corresponding to the carbon of the methylene group bonded to the ester oxygen.

  • IR Spectroscopy: The IR spectrum of the product is distinguished by the absence of the broad O-H stretching band present in both precursors. The characteristic C=O stretching frequency shifts from ~1700-1720 cm⁻¹ in the carboxylic acid to a higher wavenumber of ~1735-1750 cm⁻¹ in the ester. The appearance of a strong C-O stretching band around 1150-1250 cm⁻¹ further confirms the formation of the ester linkage.

  • Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern will differ significantly from the precursors, with characteristic fragments corresponding to the loss of the heptyloxy group and the bromine atom.

This guide provides a foundational spectroscopic framework for the analysis of this compound and its precursors. Researchers can utilize this information for reaction monitoring, product characterization, and quality control in their synthetic endeavors.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.